Ibufenac
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFCPPBTWOZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044107 | |
| Record name | Ibufenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-60-2 | |
| Record name | Ibufenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibufenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibufenac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ibufenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ibufenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ibufenac's Mechanism of Action on Cyclooxygenase (COX) Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This guide provides an in-depth technical overview of the mechanism by which this compound interacts with these key enzymes involved in the inflammatory cascade. It details the inhibitory activity, kinetic properties, and molecular interactions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Introduction
This compound is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the rational design of new, more effective, and safer anti-inflammatory agents. This guide will explore the dual inhibitory action of this compound on both COX-1 and COX-2 isoforms.
Prostaglandin Biosynthesis Pathway and the Role of COX Enzymes
Prostaglandins are lipid compounds derived from arachidonic acid, which is released from the cell membrane by the action of phospholipase A2. The conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all other prostaglandins, is catalyzed by the COX enzymes.[2][3][4] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]
The inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[1]
Figure 1: Prostaglandin Biosynthesis Pathway and this compound's site of action.
This compound's Inhibitory Action on COX-1 and COX-2
This compound functions as a dual inhibitor, targeting both COX-1 and COX-2 enzymes.[6] This non-selective inhibition is characteristic of many traditional NSAIDs.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Enzyme | IC50 (µM) | Reference |
| COX-1 | 17.4 | [6] |
| COX-2 | 13.1 | [6] |
Table 1: IC50 values of this compound for COX-1 and COX-2.
Kinetics of Inhibition
While specific kinetic studies for this compound are not extensively detailed in publicly available literature, its close structural and functional analog, ibuprofen, is well-characterized as a competitive and time-independent inhibitor of both COX-1 and COX-2.[7][8] This suggests that this compound likely binds to the active site of the COX enzymes, competing with the natural substrate, arachidonic acid. The inhibition is rapid and reversible.[8]
Experimental Protocols for Assessing this compound's COX Inhibition
Several in vitro methods can be employed to determine the inhibitory activity of this compound on COX enzymes.
In Vitro COX Inhibition Assay using Purified Enzymes
This assay directly measures the effect of this compound on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagent (e.g., luminol for chemiluminescence-based assays, or reagents for ELISA)
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution to be tested.
-
Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the this compound dilutions.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period, measure the enzyme activity. This can be done by:
-
Chemiluminescence: Adding a substrate that produces light in the presence of the reaction product (e.g., PGG2). The light intensity is proportional to the enzyme activity.
-
ELISA: Stopping the reaction and quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using an enzyme-linked immunosorbent assay.
-
-
Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for in vitro COX inhibition assay.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant model by measuring COX inhibition in the presence of blood cells and plasma proteins.
Materials:
-
Freshly drawn human venous blood (with or without anticoagulant depending on the target COX isoform)
-
This compound stock solution
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Incubator
-
Centrifuge
-
ELISA kit for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition:
-
Blood Collection: Collect blood without anticoagulant.
-
Incubation: Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.
-
Clotting: Allow the blood to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and COX-1-mediated TXB2 production.
-
Serum Separation: Centrifuge the clotted blood to separate the serum.
-
TXB2 Measurement: Measure the concentration of TXB2 (a stable metabolite of thromboxane A2) in the serum using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of TXB2 production at each this compound concentration and determine the IC50 value for COX-1.
Procedure for COX-2 Inhibition:
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of this compound or vehicle control and incubate.
-
COX-2 Induction: Add LPS to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
Incubation: Incubate the samples at 37°C for an extended period (e.g., 24 hours).
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production at each this compound concentration and determine the IC50 value for COX-2.
Molecular Interactions
The binding of profen-class NSAIDs, like this compound and Ibuprofen, to the active site of COX enzymes involves key molecular interactions. The carboxylate group of the drug typically forms a salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the entrance of the active site channel.[7] Additional hydrophobic interactions between the phenylpropionic acid moiety of the drug and the hydrophobic channel of the enzyme further stabilize the binding.
Figure 3: Key molecular interactions of this compound within the COX active site.
Conclusion
This compound is a non-selective, competitive, and reversible inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of pro-inflammatory prostaglandins. The quantitative assessment of its inhibitory potency and the understanding of its molecular interactions with the COX enzymes are essential for the ongoing research and development of novel anti-inflammatory drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of this compound and other potential COX inhibitors.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
An In-depth Technical Guide to the Synthesis of 4-isobutylphenylacetic acid (Ibufenac)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-isobutylphenylacetic acid, commonly known as Ibufenac. This compound is a non-steroidal anti-inflammatory drug (NSAID) and a key precursor in the synthesis of Ibuprofen. This document details the classical Boots Company synthesis, the more modern and "greener" BHC Company process, and alternative laboratory-scale methods. It includes detailed experimental protocols, quantitative data for reaction efficiency, and visualizations of the synthetic routes to aid in understanding and comparison.
The Boots Company Synthesis ("Brown Synthesis")
Developed in the 1960s, the Boots Company synthesis is the traditional, multi-step route to this compound's successor, Ibuprofen.[1] This pathway is characterized by a six-step process that, while effective, generates significant chemical waste, leading to a low atom economy of around 40%.[2][3]
Synthesis Pathway Overview
The Boots synthesis begins with the Friedel-Crafts acylation of isobutylbenzene. The resulting ketone then undergoes a Darzens condensation, followed by hydrolysis, decarboxylation, reaction with hydroxylamine to form an oxime, and finally, conversion of the resulting nitrile to the desired carboxylic acid.[1][4]
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a 50 mL round-bottom flask, add 5.40 g (60.0 mmol) of anhydrous aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.
-
Slowly add a mixture of 4.03 g (30.0 mmol) of isobutylbenzene and 3.06 g (30.0 mmol) of acetic anhydride to the cooled suspension.
-
Stir the reaction mixture for 45 minutes at 0°C.
-
Allow the solution to warm to room temperature and then quench the reaction by carefully adding it to a 4M HCl solution at 0°C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 20 mL of 10% NaOH, 20 mL of 50% brine solution, and 20 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under a stream of nitrogen to yield 4-isobutylacetophenone.[5]
Step 2: Darzens Condensation
-
In a three-necked round-bottom flask fitted with a stirrer and a thermometer, prepare a mixture of 1 mole of 4-isobutylacetophenone and 1 mole of ethyl chloroacetate in 200 mL of dry benzene.
-
Over a period of 2 hours, add 1.2 moles of finely pulverized sodium amide (NaNH₂), maintaining the temperature between 15-20°C with external cooling.[6]
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto 700 g of cracked ice with manual stirring.
-
Separate the organic layer and extract the aqueous layer once with 200 mL of benzene.
-
Combine the benzene solutions, wash with three 300 mL portions of water, with the final wash containing 10 mL of acetic acid.
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate.[6]
Step 3-6: Conversion to Ibuprofen
The subsequent steps involve the hydrolysis of the epoxy ester to an aldehyde, formation of an oxime, conversion to a nitrile, and final hydrolysis to the carboxylic acid.[4] Detailed modern laboratory protocols for these specific transformations from the Darzens product are less common due to the inefficiency of this route. The overall yield for these multi-step conversions is generally low.
Quantitative Data
| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |
| 1. Friedel-Crafts Acylation | Isobutylbenzene, Acetic Anhydride | 4-Isobutylacetophenone | AlCl₃ | Dichloromethane | ~26 |
| 2. Darzens Condensation | 4-Isobutylacetophenone, Ethyl Chloroacetate | Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate | Sodium Amide | Benzene | 62-64 |
| 3. Hydrolysis & Decarboxylation | Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate | 2-(4-isobutylphenyl)propanal | H₃O⁺, Heat | - | - |
| 4. Oxime Formation | 2-(4-isobutylphenyl)propanal, Hydroxylamine | 2-(4-isobutylphenyl)propanal oxime | - | - | - |
| 5. Nitrile Formation | 2-(4-isobutylphenyl)propanal oxime | 2-(4-isobutylphenyl)propanenitrile | Acetic Anhydride | - | - |
| 6. Hydrolysis | 2-(4-isobutylphenyl)propanenitrile | Ibuprofen | H₃O⁺ | - | - |
| Overall | ~40 |
Note: Yields are approximate and can vary based on specific reaction conditions. The overall atom economy is reported to be around 40%.[2]
The BHC Company Synthesis ("Green Synthesis")
In the early 1990s, the BHC (Boots-Hoechst-Celanese) Company developed a more efficient and environmentally friendly three-step synthesis for Ibuprofen.[2] This process boasts a significantly higher atom economy of approximately 77% (or 99% if the acetic acid byproduct is recovered) and utilizes catalysts that can be recycled.[2]
Synthesis Pathway Overview
The BHC synthesis also starts with the Friedel-Crafts acylation of isobutylbenzene but employs hydrogen fluoride as both a catalyst and a solvent. The resulting ketone is then hydrogenated to an alcohol, which is subsequently carbonylated to yield the final product.[4]
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
In a suitable reactor, isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF).
-
The reaction is typically carried out at around 80°C.
-
The HF acts as both a catalyst and a solvent and can be recovered and reused.[7]
Step 2: Hydrogenation of 4-Isobutylacetophenone
-
The purified 4-isobutylacetophenone is hydrogenated in an autoclave.
-
The reaction is carried out at approximately 30°C and a pressure of 7 bar for 1 hour.
-
A 5% Palladium on carbon (Pd/C) catalyst is used.[1]
-
This step yields 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation of 1-(4-isobutylphenyl)ethanol
-
The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide (CO).
-
The reaction is catalyzed by a palladium complex, such as PdCl₂-PPh₃-HCl.[8]
-
The reaction is conducted at elevated pressure (around 165 bar) and temperature (about 130°C).[1]
-
This final step produces Ibuprofen with high conversion and selectivity.[1]
Quantitative Data
| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |
| 1. Friedel-Crafts Acylation | Isobutylbenzene, Acetic Anhydride | 4-Isobutylacetophenone | HF | HF | ~80 |
| 2. Hydrogenation | 4-Isobutylacetophenone, H₂ | 1-(4-isobutylphenyl)ethanol | Raney Nickel or Pd/C | - | ~96.6 |
| 3. Carbonylation | 1-(4-isobutylphenyl)ethanol, CO | Ibuprofen | Pd complex | - | ~99 |
| Overall | ~77 |
Note: Yields are approximate and based on industrial process data. The overall atom economy is approximately 77%.[2]
Alternative Synthesis Route: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a viable laboratory-scale alternative for the synthesis of aryl-substituted acetic acids, including this compound, from the corresponding aryl methyl ketones.
Synthesis Pathway Overview
This reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-Isobutylphenylthioacetomorpholide
-
A mixture of 4-isobutylacetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol) is refluxed at 120-130°C for 6-8 hours.[9]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
Step 2: Hydrolysis to 4-isobutylphenylacetic acid (this compound)
-
To the cooled reaction mixture, a 20% NaOH solution and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) are added.
-
The mixture is heated to facilitate hydrolysis of the thiomorpholide.
-
After cooling, the mixture is filtered. The filtrate is acidified with HCl to pH 6 and filtered again.
-
The filtrate is further acidified to pH 2 to precipitate the crude 4-isobutylphenylacetic acid.
-
For purification, the crude acid is dissolved in a 10% NaHCO₃ solution and washed with ethyl acetate. The aqueous layer is then separated and acidified with dilute HCl to yield the pure product.[9]
Quantitative Data
| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |
| 1. Thioamide Formation | 4-Isobutylacetophenone, Sulfur, Morpholine | 4-Isobutylphenylthioacetomorpholide | p-toluenesulfonic acid | - | - |
| 2. Hydrolysis | 4-Isobutylphenylthioacetomorpholide | 4-isobutylphenylacetic acid (this compound) | NaOH, TEBA, HCl | - | 78 |
| Overall | ~78 |
Note: The reported yield is for the overall conversion of 4-isobutylacetophenone to 4-isobutylphenylacetic acid under phase transfer catalytic conditions.[9]
Comparative Summary of Synthesis Pathways
| Feature | Boots Company Synthesis ("Brown") | BHC Company Synthesis ("Green") | Willgerodt-Kindler Reaction |
| Number of Steps | 6 | 3 | 2 |
| Atom Economy | ~40% | ~77% (up to 99%) | Moderate to High |
| Key Reagents | AlCl₃, NaNH₂, Hydroxylamine | HF, H₂, CO, Pd catalyst | Sulfur, Morpholine |
| Catalysis | Stoichiometric reagents | Catalytic (recyclable) | Catalytic amounts of acid |
| Waste Generation | High | Low | Moderate |
| Industrial Scale | Historical | Current Standard | Laboratory/Research |
Conclusion
The synthesis of 4-isobutylphenylacetic acid (this compound) and its successor, Ibuprofen, has evolved significantly from the original multi-step Boots Company process to the highly efficient and environmentally conscious BHC Company synthesis. The BHC "green" synthesis represents a landmark in industrial organic chemistry, demonstrating the principles of atom economy and catalytic efficiency. While alternative methods like the Willgerodt-Kindler reaction offer viable routes on a laboratory scale, the BHC process remains the benchmark for large-scale, sustainable production. This guide provides the foundational knowledge for researchers and professionals to understand, compare, and potentially innovate upon these important synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. OASIS Repository@POSTECHLIBRARY: Regioselective synthesis of ibuprofen via the palladium complex catalyzed hydrocarboxylation of 1-(4-isobutylphenyl)ethanol [oasis.postech.ac.kr]
- 9. Ibuprofen Synthesis [doc.comsol.com]
Ibufenac's Market Withdrawal: A Technical Review of its Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced to the UK market in 1966 for the management of chronic rheumatic diseases. However, within two years, it was voluntarily withdrawn by its manufacturer, Boots, due to concerns over severe liver toxicity. This in-depth technical guide provides a historical and scientific overview of the events leading to this compound's market withdrawal. While specific clinical trial data from the 1960s remains largely unpublished, this document synthesizes available information, contextualizes the toxicological findings within the broader understanding of NSAID-induced hepatotoxicity, and outlines the probable experimental approaches and signaling pathways implicated in this compound's liver-damaging effects. This analysis serves as a case study for drug development professionals on the critical importance of post-marketing surveillance and the unforeseen metabolic liabilities of drug candidates.
Historical Context and Timeline
This compound emerged from the same research program at Boots that later developed the highly successful NSAID, Ibuprofen. Marketed as Dytransin, this compound initially showed promise as an effective anti-inflammatory and analgesic agent.
Timeline of Key Events:
| Year | Event | Reference |
| 1966 | This compound (Dytransin) is marketed in the United Kingdom for the treatment of chronic rheumatic disease. | [1] |
| Feb 1968 | Boots voluntarily withdraws this compound from the UK market. | [1] |
| Post-1968 | The withdrawal is attributed to multiple reports of severe hepatotoxicity observed in patients. | [2] |
The withdrawal decision was based on a comprehensive review of the drug's safety profile and the prevailing medical opinion regarding drugs with hepatotoxic potential.[1] Notably, after its withdrawal in the UK, this compound continued to be used in Japan for a period without similar reports of widespread liver injury, suggesting potential pharmacogenomic or metabolic differences in patient populations.
Quantitative Data on NSAID-Induced Liver Injury
Table 1: Incidence of Liver Injury with Various NSAIDs
| NSAID | Incidence of Clinically Apparent Liver Injury | Notes | Reference |
| This compound | Data not publicly available from original trials. | Withdrawn from the market due to hepatotoxicity. | [2][3] |
| Ibuprofen | 1.0-1.6 cases per 100,000 prescriptions | Generally considered to have a low risk of hepatotoxicity among NSAIDs. | [4] |
| Diclofenac | Higher incidence than Ibuprofen, with estimates around 1-9 cases per 100,000 persons. | One of the most frequently implicated NSAIDs in drug-induced liver injury. | [5] |
| Bromfenac | Estimated at 1 in 10,000 users leading to acute liver failure. | Withdrawn from the market due to severe hepatotoxicity. | [3] |
| Benoxaprofen | Not specified, but withdrawn due to hepatotoxicity. | Another example of an NSAID removed from the market for liver damage. | [2] |
Table 2: Characteristics of Ibuprofen-Induced Liver Injury from a Systematic Review of 22 Cases
| Parameter | Value | Reference |
| Mean Patient Age | 31 years | [6] |
| Female Patients | 55% | [6] |
| Mean Cumulative Dose | 30 g | [6] |
| Mean Time to Onset | 12 days | [6] |
| Most Common Injury Pattern | Hepatocellular | [6] |
| Development of Vanishing Bile Duct Syndrome | 6 cases | [6] |
| Full Recovery | 11 patients | [6] |
| Progression to Acute Liver Failure (Death/Transplant) | 5 cases | [6] |
Probable Experimental Protocols for Hepatotoxicity Assessment
While the specific protocols for this compound are not detailed in public records, the following represents standard methodologies for assessing drug-induced liver injury during the period of its development and for NSAIDs in general.
Preclinical Animal Studies
-
Acute, Sub-chronic, and Chronic Toxicity Studies: These studies would have been conducted in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey). Animals would receive escalating doses of this compound over varying durations.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., lethargy, changes in appetite, jaundice).
-
Body Weight and Food Consumption: Regular measurements to assess general health.
-
Clinical Pathology: Periodic blood draws to measure liver function tests (LFTs), including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology: At the end of the study, liver tissues would be collected, preserved, sectioned, and examined under a microscope for evidence of cellular damage, such as necrosis, inflammation, and steatosis.
-
Clinical Trials
-
Phase I-III Studies: Human subjects would have been monitored for adverse events, with a particular focus on liver-related issues.
-
Monitoring During Clinical Trials:
-
Regular LFTs: Blood tests for ALT, AST, ALP, and bilirubin would have been conducted at baseline and at regular intervals throughout the trial.
-
Adverse Event Reporting: Any symptoms suggestive of liver injury (e.g., nausea, fatigue, jaundice, abdominal pain) would be recorded and investigated.
-
Dose-Escalation Studies: Carefully controlled studies to determine the maximum tolerated dose, with close monitoring of liver enzymes.
-
Signaling Pathways in NSAID-Induced Hepatotoxicity
The precise mechanisms of this compound-induced liver injury are not fully elucidated. However, research on other NSAIDs points to a multi-faceted process involving metabolic idiosyncrasy and cellular stress.
A key area of investigation for arylacetic acid NSAIDs like this compound is the formation of reactive metabolites. One study in rhesus monkeys directly compared the disposition of this compound and Ibuprofen and found that the acyl glucuronide metabolite of this compound was more reactive and resulted in a higher degree of covalent binding to plasma proteins in vivo. This suggests a potential mechanism for this compound's enhanced hepatotoxicity.
Below is a generalized signaling pathway for NSAID-induced hepatotoxicity, with a specific notation for the likely role of this compound's reactive metabolite.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
This diagram illustrates the metabolic activation of this compound to a reactive acyl glucuronide, which can then lead to mitochondrial dysfunction, oxidative stress, and the formation of protein adducts, culminating in hepatocellular injury.
Experimental Workflow for Investigating Hepatotoxicity
The following workflow represents a logical sequence of experiments to characterize the hepatotoxic potential of a new chemical entity, drawing lessons from cases like this compound.
Caption: A typical workflow for assessing drug-induced liver injury.
Conclusion
The withdrawal of this compound from the market serves as a significant case study in pharmacovigilance and the challenges of predicting idiosyncratic drug-induced liver injury. While the specific clinical data that precipitated its removal are not extensively documented in the public domain, the available evidence points to a clear signal of severe hepatotoxicity. The higher reactivity of its acyl glucuronide metabolite compared to that of its safer successor, Ibuprofen, offers a plausible mechanistic explanation for its adverse effects. For contemporary drug development professionals, the this compound story underscores the necessity of robust preclinical toxicology programs, vigilant clinical monitoring, and comprehensive post-marketing surveillance to ensure patient safety.
References
Ibufenac vs. Ibuprofen: A Technical Guide to Their Core Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological differences between ibufenac and its successor, ibuprofen. This compound, (4-isobutylphenyl)acetic acid, was an early non-steroidal anti-inflammatory drug (NSAID) that, despite showing clinical efficacy, was withdrawn from the market due to significant hepatotoxicity. Its derivative, ibuprofen, 2-(4-isobutylphenyl)propionic acid, was developed to mitigate these toxic effects while retaining therapeutic activity and has since become one of the most widely used over-the-counter NSAIDs. Understanding the subtle yet critical molecular distinctions between these two compounds offers valuable insights into structure-activity relationships (SAR) and the role of metabolism in drug safety.
Core Structural Differences
The fundamental distinction between this compound and ibuprofen lies in the substitution on the aliphatic acid side chain. This compound possesses a phenylacetic acid structure, whereas ibuprofen is a phenylpropionic acid derivative, featuring an additional methyl group at the alpha-position (the carbon adjacent to the carboxyl group). This single methyl group addition is responsible for the profound differences in their pharmacological and toxicological profiles.
Physicochemical Properties
The addition of the α-methyl group in ibuprofen alters its physicochemical properties compared to this compound. These differences, while seemingly minor, influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Ibuprofen | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₃H₁₈O₂ | |
| Molecular Weight | 192.25 g/mol | 206.28 g/mol | |
| Acid Dissociation Constant (pKa) | ~4.5 (Predicted) | 4.91 | |
| Octanol-Water Partition Coefficient (LogP) | 3.6 (Predicted) | 3.97 | |
| Aqueous Solubility | Data not readily available | 21 mg/L (at 25°C) |
Mechanism of Action: COX Inhibition
Both this compound and ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. By blocking the active site of these enzymes, both drugs prevent prostaglandin synthesis.
Pharmacological Profile: COX Selectivity
While both drugs are non-selective COX inhibitors, their potency against the two isoforms differs significantly. This selectivity is a critical factor in a drug's efficacy and side-effect profile. Inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.
| Drug | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | COX-2/COX-1 Selectivity Ratio | Reference(s) |
| This compound | 17.4 | 13.1 | 0.75 | |
| Ibuprofen | 12 - 13 | 80 - 370 | > 6.0 | |
| Note: IC₅₀ values can vary between studies based on the assay conditions. The data presented are for comparative purposes. |
The data indicates that this compound inhibits both isoforms with similar potency, with a slight preference for COX-2. In contrast, ibuprofen is a significantly more potent inhibitor of COX-1 than COX-2.
Experimental Protocols
Representative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Solute: Add an excess amount of the test compound (this compound or ibuprofen) to a sealed flask containing a known volume of the buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Representative Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ values of an inhibitor against COX-1 and COX-2.
-
Enzyme Preparation: Use purified recombinant human COX-2 or ram seminal vesicle microsomes as a source of COX-1.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds (this compound, ibuprofen) in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Reaction Mixture: In a reaction vessel (e.g., a 96-well plate), combine the enzyme, a cofactor solution (containing heme and a reducing agent like glutathione), and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Termination and Measurement: After a set time, terminate the reaction (e.g., by adding a strong acid). Measure the amount of prostaglandin E₂ (PGE₂) produced using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Synthesis Workflow: The Boots Process
The original commercial synthesis of ibuprofen, known as the Boots process, is a six-step procedure starting from isobutylbenzene. This pathway highlights the chemical transformations required to build the final propionic acid structure.
Metabolism and Toxicity: The Decisive Difference
The primary reason for the withdrawal of this compound and the success of ibuprofen is their differential metabolism and resulting toxicity. Carboxylic acid-containing drugs can be metabolized to form reactive acyl glucuronide conjugates. The reactivity of these metabolites is a key factor in potential toxicity.
Studies have shown that the acyl glucuronide of this compound is significantly more reactive than that of ibuprofen. The lack of the α-methyl group in this compound leads to a less sterically hindered conjugate, which is more susceptible to hydrolysis and transacylation reactions. These reactions can lead to the covalent binding of the drug to cellular proteins, including liver proteins. The formation of these protein adducts is a proposed mechanism for the idiosyncratic hepatotoxicity observed with this compound. The maximum protein adduct formation in vivo was found to be 60% higher for this compound compared to ibuprofen, despite lower plasma exposure to its acyl glucuronide.
The α-methyl group in ibuprofen provides steric hindrance that slows the rate of these reactions, making its acyl glucuronide metabolite less reactive and less prone to forming covalent bonds with proteins. This structural feature is credited with providing ibuprofen its superior safety profile.
Conclusion
The comparison between this compound and ibuprofen serves as a classic case study in medicinal chemistry, demonstrating how a minor structural modification—the addition of a single methyl group—can have profound implications for a drug's pharmacological activity and, most critically, its safety profile. The α-methyl group in ibuprofen alters the molecule's interaction with COX enzymes and, more importantly, reduces the reactivity of its major acyl glucuronide metabolite. This mitigates the risk of protein adduct formation and the associated hepatotoxicity that led to the clinical failure of this compound. For drug development professionals, this underscores the importance of considering metabolic pathways and the reactivity of metabolites early in the design and optimization process.
The Rise and Fall of Ibufenac: A Technical History of a Pioneering NSAID
An in-depth examination of the discovery, development, and eventual withdrawal of the non-steroidal anti-inflammatory drug, Ibufenac, a precursor to the widely used ibuprofen.
This compound, chemically known as 4-isobutylphenylacetic acid, holds a significant, albeit brief, chapter in the history of pharmacology. Developed by the research team at Boots Pure Drug Company in the early 1960s, it was one of the first non-steroidal anti-inflammatory drugs (NSAIDs) to emerge from a concerted effort to find a safer and better-tolerated alternative to existing anti-inflammatory agents like corticosteroids and high-dose aspirin. While its clinical life was cut short due to unforeseen toxicity, the story of this compound provides valuable insights into the drug discovery and development process of its era and paved the way for its safer successor, ibuprofen.
Discovery and Rationale
The quest for a novel anti-inflammatory agent at Boots was spearheaded by a team led by pharmacologist Stewart Adams and chemist John Nicholson. The primary goal was to develop a drug for rheumatoid arthritis that was effective but devoid of the significant side effects associated with the long-term use of corticosteroids. The initial research program focused on screening a multitude of compounds for anti-inflammatory activity.
This compound emerged from a class of arylalkanoic acids and showed promising anti-inflammatory properties in preclinical studies. Its development was a crucial step in the journey that ultimately led to the discovery of the propionic acid derivatives, including the highly successful ibuprofen.
Chemical Synthesis
The synthesis of this compound (4-isobutylphenylacetic acid) was a key achievement of the Boots research team. One of the notable methods employed was the Willgerodt-Kindler reaction, a multi-step process to convert an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.
A plausible synthetic route, based on available literature, is outlined below:
Experimental Protocol: Synthesis of this compound (Illustrative)
Due to the limited availability of the original detailed laboratory protocols, the following is an illustrative procedure based on established chemical principles for the reactions involved.
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in an inert solvent. The reaction mixture is typically stirred at a controlled temperature to produce 4-isobutylacetophenone. The product is then isolated and purified.
-
Willgerodt-Kindler Reaction: The 4-isobutylacetophenone is heated with sulfur and a secondary amine, such as morpholine. This reaction converts the acetyl group into a thioamide derivative at the terminal carbon.
-
Hydrolysis: The resulting thiomorpholide derivative is then subjected to hydrolysis, typically using a strong acid or base, to convert the thioamide into a carboxylic acid, yielding this compound. The final product is then purified by recrystallization.
Preclinical Pharmacology
This compound underwent a series of preclinical studies to evaluate its pharmacological activity and toxicity profile. The primary screening method used at the time to assess anti-inflammatory potential was the ultraviolet (UV) erythema test in guinea pigs.
Experimental Protocol: UV Erythema Test (Illustrative)
-
Animal Model: Guinea pigs are typically used for this assay.
-
Procedure: A specific area of the animals' skin is shaved and then exposed to a controlled dose of UV radiation to induce a consistent level of erythema (redness).
-
Drug Administration: The test compound (this compound) is administered to the animals, often orally, at various doses prior to UV exposure. A control group receives a placebo.
-
Assessment: The degree of erythema is scored at specific time points after UV exposure. The reduction in erythema in the treated group compared to the control group indicates anti-inflammatory activity.
Quantitative Data: Preclinical Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Anti-inflammatory Activity | |||
| UV Erythema Inhibition | Guinea Pig | Significant inhibition demonstrated | Adams et al., 1968 |
| Carrageenan-induced Paw Edema | Rat | Effective in reducing edema | Adams et al., 1968 |
| Toxicity | |||
| Acute LD50 (Oral) | Rat | Not available | - |
| Acute LD50 (Oral) | Mouse | Not available | - |
Clinical Development and Efficacy
Following promising preclinical results, this compound entered clinical trials in the early 1960s to assess its efficacy and safety in patients with rheumatoid arthritis.
Experimental Protocol: Clinical Trial in Rheumatoid Arthritis (Illustrative)
-
Patient Population: Patients diagnosed with active rheumatoid arthritis.
-
Study Design: A double-blind, randomized controlled trial comparing this compound to placebo and/or an active comparator like aspirin.
-
Dosage: this compound was administered orally at varying doses.
-
Efficacy Endpoints: Assessment of clinical improvement through measures such as joint tenderness, swelling, pain scores, and functional capacity.
-
Safety Monitoring: Regular monitoring of patients for any adverse effects, including routine blood tests for hematological and biochemical parameters.
A preliminary report by Chalmers in 1963 indicated that this compound showed clinical activity in patients with rheumatoid arthritis.[1] Further studies confirmed its anti-inflammatory and analgesic effects.
Quantitative Data: Clinical Trials of this compound
| Trial/Study | Indication | Key Findings | Adverse Events | Reference |
| Chalmers, 1963 | Rheumatoid Arthritis | Demonstrated clinical efficacy. | Not specified in abstract. | Chalmers, 1963[1] |
| Tudhope, 1964 | Healthy Volunteers & Patients | Investigated fecal blood loss. | Increase in fecal blood loss, but less than with aspirin. | Tudhope, 1964 |
| Various, reported in BMJ, 1966 | Rheumatoid Arthritis | Confirmed anti-inflammatory and analgesic effects. | Reports of jaundice and elevated SGOT/SGPT. | British Medical Journal, 1966 |
Hepatotoxicity and Withdrawal from the Market
This compound was granted marketing approval in the United Kingdom and was launched in April 1966. However, post-marketing surveillance soon revealed a significant and unforeseen adverse effect: hepatotoxicity.
Reports of jaundice and elevated liver enzymes (SGOT/SGPT) in patients receiving this compound began to emerge. These findings raised serious safety concerns. After a relatively short period on the market, Boots Pure Drug Company made the decision to withdraw this compound in January 1968 due to these concerns about liver damage. This swift action was taken to protect public health. The experience with this compound's hepatotoxicity led to its non-approval in other countries, including the United States.
Mechanism of Action and Signaling Pathways
Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.
The precise mechanism behind this compound-induced hepatotoxicity is not well-documented in the available literature but is likely related to the metabolic pathways of the drug, potentially leading to the formation of reactive metabolites that can cause cellular damage in the liver.
Legacy and Conclusion
The story of this compound is a poignant example of the challenges and uncertainties inherent in drug development. While it ultimately failed due to safety concerns, its journey was not in vain. The research program that produced this compound directly led to the synthesis and development of ibuprofen, a compound with a similar chemical structure but a markedly improved safety profile, particularly with regard to hepatotoxicity. Ibuprofen went on to become one of the most successful and widely used NSAIDs globally.
The withdrawal of this compound also highlighted the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials. In this regard, the history of this compound serves as a crucial lesson in pharmacovigilance and drug safety.
Development and Withdrawal Timeline of this compound
References
Physicochemical properties and solubility of Ibufenac
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac, with the chemical name 2-(4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the same class of arylacetic acid derivatives as ibuprofen.[1] Although it demonstrated efficacy as an analgesic and anti-inflammatory agent, its clinical use was ultimately discontinued due to concerns about hepatotoxicity.[2][3] Despite its withdrawal from the market, the study of this compound's physicochemical properties and solubility remains relevant for understanding the structure-activity and structure-property relationships of NSAIDs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its solubility profile, and the experimental methodologies used to determine these properties.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [2][4][5] |
| Molecular Weight | 192.25 g/mol | [1][2][3][5] |
| Melting Point | 85-87 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.1 - 3.37 | [2][6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 4 | [6] |
Solubility Profile
The solubility of a drug substance is a crucial factor influencing its dissolution rate and subsequent bioavailability. This compound is characterized as being very slightly soluble in water but freely soluble in many organic solvents.[1] Quantitative solubility data in various solvents are presented below.
| Solvent | Solubility | Source(s) |
| Water | Very slightly soluble | [1] |
| Phosphate-buffered saline (PBS) pH 7.2 | 0.5 mg/mL | [4] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL - 100 mg/mL | [3][4][7] |
| Ethanol | ≥53.5 mg/mL | [4][8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the standard methodologies for measuring the key properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs over a narrow temperature range. This method is a primary indicator of purity.[9]
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial collapse of the solid (onset point) to complete liquefaction (clear point) is observed.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)
-
Sample grinder (mortar and pestle)
Procedure:
-
Sample Preparation: The this compound sample must be thoroughly dried, preferably in a vacuum desiccator, and finely powdered.[10]
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the bottom by tapping. The packed column of the sample should be 2.5-3.5 mm high.[10]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting point.
-
The apparatus is allowed to cool to at least 20°C below the approximate melting point.
-
A new sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting about 5°C below the expected melting point.[10][11]
-
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[10]
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its determination.[2][12]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer like PBS). The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Materials:
-
n-Octanol (pre-saturated with water/buffer)
-
Water or 0.01 M Phosphate Buffer (pH 7.4, pre-saturated with n-octanol)[2]
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase are mixed and shaken together for 24 hours to ensure mutual saturation before use. The phases are then separated.[13]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[2]
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.
-
Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 2 hours) to allow for equilibrium to be reached. This is followed by a period of standing to allow for phase separation, which can be aided by centrifugation.[14]
-
Phase Separation and Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers for analysis.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a calibrated analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium, which is a fundamental property for biopharmaceutical classification.
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, buffer) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[15][16]
Materials:
-
This compound solid
-
Aqueous medium (e.g., distilled water, PBS pH 7.2)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Addition: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.
-
Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After agitation, the samples are allowed to stand to let the undissolved solids settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
-
Analysis: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable and validated analytical method.
-
Result: The measured concentration represents the equilibrium solubility of this compound in that specific medium at the tested temperature.
Mechanism of Action and Signaling Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][17] this compound inhibits both COX-1 and COX-2 isoforms.[3][4]
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ibufenac: Molecular Properties, Synthesis, and Mechanism of Action
This technical guide provides a comprehensive overview of Ibufenac, a non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a potential synthetic route, and its primary mechanism of action.
Molecular and Physical Properties
This compound, chemically known as 2-(4-isobutylphenyl)acetic acid, is a monocarboxylic acid.[1] Although it demonstrated efficacy in treating conditions like rheumatoid arthritis, its clinical use was halted due to findings of hepatotoxicity.[1] Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂[1][2][3] |
| Molar Mass | 192.25 g/mol [1] |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]acetic acid[1] |
| CAS Number | 1553-60-2[1][2] |
| Synonyms | Dytransin, Ibunac, 4-Isobutylphenylacetic acid[1][2] |
Experimental Protocol: Synthesis of this compound
The following section outlines a potential multi-step laboratory synthesis for this compound, adapted from established methods for structurally similar compounds like ibuprofen.[4] This synthesis involves a Friedel-Crafts acylation, a reduction, a chlorination step, and finally, a Grignard reaction followed by carboxylation.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled and stirred mixture of isobutylbenzene and a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a reflux condenser and a dropping funnel, slowly add anhydrous aluminum chloride (AlCl₃) to form a Lewis acid complex.
-
Add acetic anhydride dropwise to the mixture. The reaction is exothermic and should be maintained at a controlled temperature.
-
After the addition is complete, reflux the mixture for a specified period to drive the reaction to completion, forming p-isobutylacetophenone.
-
Cool the reaction mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude p-isobutylacetophenone.
Step 2: Reduction of p-Isobutylacetophenone
-
Dissolve the p-isobutylacetophenone in a suitable solvent such as methanol or ethanol.
-
Add sodium borohydride (NaBH₄) in portions while stirring and cooling the mixture in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute hydrochloric acid to decompose the excess borohydride and the borate complex.
-
Extract the product, 1-(4-isobutylphenyl)ethanol, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol.
Step 3: Conversion of the Alcohol to an Alkyl Chloride
-
Treat the 1-(4-isobutylphenyl)ethanol with concentrated hydrochloric acid.
-
Shake the mixture vigorously in a separatory funnel.
-
Extract the resulting 1-chloro-1-(4-isobutylphenyl)ethane with a low-boiling-point ether or petroleum ether.
-
Dry the organic extract over anhydrous sodium sulfate and carefully evaporate the solvent at low temperature to obtain the alkyl chloride.
Step 4: Grignard Reaction and Carboxylation to form this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of the 1-chloro-1-(4-isobutylphenyl)ethane in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine may be needed to start the reaction.
-
Once the Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride, has formed, cool the flask in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the stirred solution, or pour the Grignard reagent onto crushed dry ice.
-
Allow the mixture to warm to room temperature and then acidify it with dilute hydrochloric acid.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield crude this compound, which can then be purified by recrystallization.
Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]
The signaling pathway below illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of this compound.
References
- 1. This compound | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. news-medical.net [news-medical.net]
In Vitro Anti-Inflammatory Activity of Ibufenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Ibufenac. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Due to the limited availability of extensive in vitro data specifically for this compound, this guide incorporates data on this compound where available and supplements it with established methodologies and principles from in vitro studies of other non-steroidal anti-inflammatory drugs (NSAIDs).
Core Mechanism of Action: Cyclooxygenase Inhibition
This compound, a non-steroidal anti-inflammatory drug, primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.
Quantitative Data: COX Inhibition
In vitro studies have quantified the inhibitory activity of this compound against both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.
| Enzyme | This compound IC50 (µM) |
| COX-1 | 17.4[1] |
| COX-2 | 13.1[1] |
Table 1: In vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.[1]
This data indicates that this compound is a dual inhibitor of both COX-1 and COX-2.
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the anti-inflammatory activity of compounds like this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the COX enzyme. The inhibition of this conversion in the presence of the test compound is quantified.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound (or control) for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Termination: After a set incubation period, the reaction is stopped, often by the addition of an acid.
-
Quantification: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay assesses the effect of a compound on the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
Principle: Macrophages, when stimulated with LPS, produce and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The inhibitory effect of the test compound on this cytokine release is measured.
Protocol:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: LPS is added to the wells (excluding the negative control) to a final concentration that induces a robust inflammatory response.
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA kits.
-
Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated compared to the LPS-stimulated control, and IC50 values can be determined.
NF-κB Reporter Assay
This assay measures the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element in a cell line. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Line: A stable cell line expressing an NF-κB-luciferase reporter construct is used (e.g., HEK293 or a macrophage cell line).
-
Cell Seeding: Cells are seeded in a white, opaque multi-well plate suitable for luminescence measurements.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound.
-
Stimulation: An inflammatory stimulus, such as TNF-α or LPS, is added to induce NF-κB activation.
-
Incubation: The plate is incubated for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity by this compound is calculated relative to the stimulated control.
Signaling Pathways and Visualizations
The anti-inflammatory effects of NSAIDs like this compound are mediated through their modulation of key signaling pathways involved in the inflammatory response.
Cyclooxygenase Pathway and Prostaglandin Synthesis
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase pathway, thereby blocking the synthesis of prostaglandins.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes. While direct, extensive studies on this compound's effect on this pathway are limited, many NSAIDs are known to modulate NF-κB signaling.
Caption: Potential inhibition of the NF-κB pathway by NSAIDs like this compound.
Other Potential In Vitro Anti-Inflammatory Mechanisms
Beyond COX inhibition, NSAIDs can exert anti-inflammatory effects through other mechanisms, which represent areas for further in vitro investigation for this compound.
Inhibition of Lipoxygenase (LOX) Pathway
The lipoxygenase pathway is another route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators. Some NSAIDs have been shown to inhibit LOX enzymes.
Experimental Protocol: Lipoxygenase Inhibitor Assay
-
Enzyme and Substrate: Purified lipoxygenase (e.g., from soybean) and a suitable substrate (e.g., linoleic acid or arachidonic acid) are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction: The reaction is initiated by adding the substrate.
-
Detection: The formation of the hydroperoxy fatty acid product is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.
Modulation of Nitric Oxide (NO) Production
Nitric oxide, produced by nitric oxide synthase (NOS) enzymes, plays a complex role in inflammation. Overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions.
Experimental Protocol: Griess Assay for Nitrite
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured and stimulated with LPS and/or interferon-gamma to induce iNOS expression.
-
Treatment: The cells are treated with different concentrations of the test compound.
-
Supernatant Collection: After 24 hours, the culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically (around 540 nm).
-
Quantification: The nitrite concentration is determined by comparison to a standard curve of sodium nitrite, and the percentage inhibition of NO production is calculated.
Inhibition of Leukocyte Migration
The migration of leukocytes to the site of inflammation is a crucial step in the inflammatory cascade. Some NSAIDs have been shown to inhibit this process.
Experimental Protocol: In Vitro Leukocyte Migration (Transwell) Assay
-
Cell Preparation: Leukocytes (e.g., neutrophils or monocytes) are isolated from whole blood.
-
Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., fMLP, LTB4, or a chemokine).
-
Treatment: The isolated leukocytes are pre-incubated with the test compound or vehicle control.
-
Migration: The treated leukocytes are added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a few hours to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a fluorescent dye-based assay.
-
Analysis: The percentage inhibition of migration is calculated by comparing the number of migrated cells in the treated group to the control group.
Summary and Future Directions
The in vitro anti-inflammatory activity of this compound is primarily attributed to its dual inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This technical guide has provided the available quantitative data for this core mechanism and outlined the standard experimental protocols for assessing this and other potential anti-inflammatory effects.
Further in vitro research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, studies focusing on its effects on the NF-κB and lipoxygenase pathways, as well as its influence on cytokine production and leukocyte migration, would provide a more complete understanding of its anti-inflammatory properties. The detailed protocols provided herein serve as a foundation for conducting such investigations.
References
Early Clinical Investigations of Ibufenac in Rheumatoid Arthritis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trial data for Ibufenac in the treatment of rheumatoid arthritis. This compound, a non-steroidal anti-inflammatory drug (NSAID), was one of the early predecessors to modern NSAIDs and its initial clinical evaluations provided foundational knowledge in the field. This document summarizes quantitative data from key early trials, details experimental methodologies, and visualizes the therapeutic rationale and trial designs of the era.
Quantitative Clinical Trial Data
The following tables summarize the key efficacy and safety findings from two pivotal early clinical studies on this compound in patients with rheumatoid arthritis.
Table 1: Efficacy of this compound in Rheumatoid Arthritis - Chalmers (1963) [1]
| Dosage | Number of Patients | Duration of Treatment | Patient Preference over Previous Treatment | Physician Assessment of Improvement |
| 1.5 g/day | 25 | 1 - 10 months | 15 | 16 |
Note: Patient preference and physician assessment were the primary methods of efficacy evaluation in this preliminary study.
Table 2: Comparative Efficacy and Tolerability of this compound - Thompson et al. (1964) [2]
| Treatment Group | Number of Patients | Mean Duration of Treatment (weeks) | Patients Showing Improvement | Patients with Side-effects |
| This compound (1.5 g/day ) | 55 | 16 | 39 (71%) | 10 (18%) |
| Placebo | 10 | 2 | 1 (10%) | 1 (10%) |
| Aspirin (4 g/day ) | 10 | 2 | 7 (70%) | 5 (50%) |
Experimental Protocols
The early clinical trials of this compound employed methodologies reflective of the clinical research standards of the 1960s. Below are the detailed experimental protocols from the key studies.
Chalmers (1963): A Preliminary Report[1]
-
Study Design: This was a preliminary, open-label study.
-
Patient Population: 25 patients with classical or definite rheumatoid arthritis who were not responding satisfactorily to their current treatment regimens, which included salicylates, phenylbutazone, corticosteroids, and gold therapy.
-
Inclusion Criteria: Patients diagnosed with "classical" or "definite" rheumatoid arthritis.
-
Exclusion Criteria: Not explicitly detailed in the report.
-
Treatment Regimen: this compound was administered orally at a dosage of 1.5 g per day, given in divided doses.
-
Assessments:
-
Patient's subjective assessment of their condition compared to their previous treatment.
-
Physician's overall clinical impression of the patient's progress.
-
Monitoring for any side-effects through patient interviews and clinical examination.
-
Thompson et al. (1964): A Comparative Trial[2]
-
Study Design: This study consisted of an open, long-term assessment and a double-blind, placebo- and aspirin-controlled crossover trial.
-
Patient Population: 55 patients with rheumatoid arthritis were included in the long-term open assessment. A subset of 10 of these patients participated in the double-blind crossover trial.
-
Inclusion Criteria: Patients with a diagnosis of rheumatoid arthritis.
-
Exclusion Criteria: Not explicitly detailed in the report.
-
Treatment Regimens:
-
Open Assessment: this compound at a dosage of 1.5 g/day .
-
Double-Blind Crossover Trial:
-
This compound at 1.5 g/day for two weeks.
-
Placebo for two weeks.
-
Aspirin at 4 g/day for two weeks. The order of treatment was varied.
-
-
-
Assessments:
-
Efficacy:
-
Patient's preference for treatment.
-
Articular index of joint tenderness.
-
Grip strength.
-
Duration of morning stiffness.
-
Erythrocyte Sedimentation Rate (ESR).
-
-
Safety:
-
Regular clinical examination.
-
Hematological tests (hemoglobin, white blood cell count).
-
Biochemical tests (serum transaminases).
-
Urine analysis.
-
-
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental design of the early this compound trials and the proposed anti-inflammatory mechanism of action.
References
Methodological & Application
Application Notes and Protocols: Quantitative Analysis of Ibufenac using High-Performance Liquid Chromatography (HPLC)
Introduction
Ibufenac, (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) and a known principal impurity and synthetic precursor to Ibuprofen. Its accurate quantification is critical for quality control in pharmaceutical manufacturing, ensuring the purity and safety of Ibuprofen drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the determination of this compound. This document provides a detailed protocol for the quantitative analysis of this compound, including method parameters, validation data, and a step-by-step experimental workflow.
Experimental Protocols
This section details the methodology for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The following protocol is a synthesized method based on validated procedures for the analysis of Ibuprofen and its related substances.[1][2][3][4][5]
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Sodium Phosphate, Monobasic (ACS Grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be adjusted based on the specific instrument and column used, as permitted by pharmacopeial guidelines.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Kromasil C18)[1][2][4] |
| Mobile Phase | Isocratic: Acetonitrile and water (pH adjusted to 2.5-3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[5] |
| Gradient: Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 6.9); Mobile Phase B: Acetonitrile.[2][4] | |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Column Temperature | 35-40 °C[1][2][4] |
| Detection Wavelength | 214 nm[2][4][5] |
| Injection Volume | 5-20 µL[2][3] |
| Run Time | Approximately 10-15 minutes (adjust as needed to ensure elution of all components) |
Preparation of Solutions
-
Mobile Phase (Isocratic Example): To prepare 1 L of mobile phase, mix 600 mL of Acetonitrile with 400 mL of HPLC-grade water. Adjust the pH of the aqueous portion to 2.5 with phosphoric acid before mixing. Degas the final solution by sonication or vacuum filtration.[5]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Preparation (for Drug Substance): Accurately weigh a sample of the drug substance containing the equivalent of about 50 mg of this compound and prepare a solution with a final concentration within the calibration range using the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the quantitative analysis process.
Caption: Workflow for the quantitative HPLC analysis of this compound.
Data Presentation
Quantitative data from system suitability and method validation are crucial for ensuring the reliability of the results.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must pass suitability tests to ensure it is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated.
Table 2: Typical System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0[2] | Measures peak symmetry, ensuring no excessive tailing. |
| Theoretical Plates (N) | N > 3000[2] | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for ≥ 5 replicate injections[3] | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% for ≥ 5 replicate injections | Indicates the stability and precision of the pumping system. |
Method Validation Summary
The analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][6] The following table summarizes typical validation results for an this compound/Ibuprofen related substances HPLC method.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Typical Concentration Range | Typical Result/Acceptance Criteria |
| Specificity | N/A | The peak for this compound is well-resolved from other impurities and excipients. |
| Linearity (Correlation Coefficient, R²) | 1-200 µg/mL | R² ≥ 0.999[5][7] |
| Accuracy (% Recovery) | 80%, 100%, 120% of target conc. | 98.0% - 102.0%[7][8] |
| Precision (Repeatability, % RSD) | 100% of target conc. | % RSD ≤ 2.0%[7] |
| Intermediate Precision (% RSD) | 100% of target conc. | % RSD ≤ 2.5%[7] |
| Limit of Detection (LOD) | Low concentration range | 0.03 - 1.70 µg/mL[5][7] |
| Limit of Quantitation (LOQ) | Low concentration range | 0.05 - 6.05 µg/mL[5][7] |
| Robustness | N/A | No significant changes in results with deliberate variations in method parameters (e.g., pH, flow rate). |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical samples. The protocol, including the specified chromatographic conditions and rigorous system suitability and validation criteria, ensures that the method is accurate, precise, and specific for its intended use. This application note serves as a comprehensive guide for researchers, scientists, and quality control analysts involved in the development and manufacturing of Ibuprofen-related pharmaceuticals.
References
- 1. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
Application Note: High-Throughput Analysis of Ibufenac in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ibufenac in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method provides the necessary sensitivity, specificity, and throughput for the analysis of this compound in a preclinical or clinical research setting.
Introduction
This compound, (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) structurally related to Ibuprofen.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic assessments in drug development. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The described method has been adapted from established protocols for structurally similar analytes and is presented here as a ready-to-implement procedure for research laboratories.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Ibuprofen-d3 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).
Standard Solutions
Stock solutions of this compound and the internal standard (Ibuprofen-d3) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Analytical Method
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 1 µg/mL Ibuprofen-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-3.5 min: 30% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 191.25 | 147.10 | 150 | -15 |
| Ibuprofen-d3 (IS) | 208.00 | 164.00 | 150 | -12 |
Method Validation Parameters (Illustrative)
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be confirmed during in-lab validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Precision: <20%, Accuracy: 80-120% |
| LQC (3 ng/mL) | Precision: <15%, Accuracy: 85-115% |
| MQC (500 ng/mL) | Precision: <15%, Accuracy: 85-115% |
| HQC (800 ng/mL) | Precision: <15%, Accuracy: 85-115% |
| Recovery | |
| Extraction Recovery | >85% |
| Matrix Effect | |
| IS Normalized Matrix Factor | 0.90 - 1.10 |
| Stability | |
| Bench-top (4 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logic for this compound LC-MS/MS method development.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research environment. This application note serves as a comprehensive guide for the implementation of this method, enabling reliable bioanalytical support for pharmacokinetic studies of this compound.
References
Application Notes and Protocols: Standard Protocol for Ibufenac In Vitro COX Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro cyclooxygenase (COX) inhibition assay using Ibufenac. This compound, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting both COX-1 and COX-2 isoforms.[1][2][3][4][5] This protocol outlines the necessary reagents, experimental workflow, and data analysis procedures to determine the inhibitory potency of this compound against both COX isoenzymes. The provided methodologies are based on established standards for in vitro COX inhibition screening. Additionally, this document includes a summary of the quantitative inhibitory data for this compound and visual diagrams of the COX signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay.
Introduction
Cyclooxygenase (COX), also known as prostaglandin H synthase, is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1][5] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastrointestinal lining and kidney function.[6] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes.[6]
This compound, a non-selective COX inhibitor, demonstrates inhibitory activity against both COX-1 and COX-2.[1][2][3][4] The therapeutic effects of this compound as an analgesic, antipyretic, and anti-inflammatory agent are primarily attributed to its inhibition of COX-2, which in turn reduces the synthesis of prostaglandins that mediate inflammation, pain, and fever.[4][5] Conversely, the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal discomfort.[3][4]
The in vitro COX inhibition assay is a critical tool for characterizing the potency and selectivity of NSAIDs like this compound. This application note provides a standardized protocol for this assay, enabling researchers to obtain reliable and reproducible data on the inhibitory effects of this compound on COX-1 and COX-2.
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for this compound against COX-1 and COX-2 provide insight into its selectivity.
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Ibuprofen) | COX-1 | 12 - 13 |
| This compound (Ibuprofen) | COX-2 | 80 - 370 |
Note: The IC50 values presented are for Ibuprofen, a closely related and more extensively studied compound, which is often used as a reference for this compound.[4][7]
COX Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX enzymes and the subsequent signaling cascade.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Ibufenac Stock Solutions
Introduction
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), is an analog of ibuprofen and functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] It is a valuable tool for in vitro and in vivo studies related to inflammation, pain, and other COX-mediated biological processes. Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting.
Physicochemical and Biological Properties
Accurate quantitative data is essential for preparing solutions of known concentrations. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | White to beige powder | [2][4] |
| Solubility | DMSO: 20 mg/mL | [2][4] |
| Storage Temperature | -20°C | [2][4] |
Table 2: In Vitro Biological Activity of this compound
| Target | IC₅₀ | Reference |
| COX-1 | 17.4 µM | [2] |
| COX-2 | 13.1 µM | [2] |
Mechanism of Action: COX Inhibition Pathway
This compound exerts its anti-inflammatory effects by inhibiting COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long-term use and diluted to final working concentrations.
Materials:
-
This compound powder (MW: 192.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of this compound must be calculated.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 192.25 g/mol × 1000 mg/g = 1.9225 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 1.92 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Adjust the volume of DMSO to add based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 192.25 ( g/mol )] / 10 (mmol/L)
-
Example: If 2.0 mg was weighed, add [2.0 / 192.25] / 0.01 = 1.04 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Solubilization and Storage:
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium for immediate use in experiments. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system (typically ≤ 0.1%).[8]
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM), or other appropriate aqueous buffer
-
Sterile tubes for dilution
Methodology:
-
Thawing:
-
Thaw an aliquot of the 10 mM primary stock solution at room temperature.
-
-
Serial Dilution (Example for a 10 µM final concentration):
-
Intermediate Dilution: Perform an intermediate dilution to minimize pipetting errors and reduce the DMSO concentration. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution (with 1% DMSO).
-
Add 5 µL of the 10 mM stock to 495 µL of medium.
-
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final experimental volume.
-
For a final volume of 2 mL, add 200 µL of the 100 µM solution to 1800 µL of medium. This yields a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
-
Application:
-
Vortex the final working solution gently.
-
Use the freshly prepared working solution immediately for your experiment (e.g., adding to cell cultures).
-
Experimental Workflow
The following diagram illustrates the logical flow from receiving the compound to its application in a typical in vitro experiment.
Safety Precautions
-
Always handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for complete safety and handling information.
References
- 1. Discovery, mechanisms of action and safety of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound = 95 HPLC 1553-60-2 [sigmaaldrich.com]
- 3. This compound | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ≥95% (HPLC) | 1553-60-2 [sigmaaldrich.com]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. news-medical.net [news-medical.net]
- 8. Effects of ibuprofen on the viability and proliferation of rainbow trout liver cell lines and potential problems and interactions in effects assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ibufenac as a Reference Standard in Chromatographic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Ibufenac as a reference standard in chromatographic analysis. This compound, a non-steroidal anti-inflammatory drug (NSAID) and a structural analog of ibuprofen, serves as a critical tool in the quantitative and qualitative analysis of related pharmaceutical compounds. Its well-defined chemical properties make it an excellent candidate for a reference standard in methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Application Note: HPLC Analysis of NSAIDs using this compound as an Internal Standard
This application note outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of ibuprofen and its related substances in pharmaceutical formulations, employing this compound as an internal standard. The use of an internal standard is crucial for correcting variations in sample injection volume, extraction efficiency, and instrument response.
Principle
The method separates the analyte of interest (e.g., ibuprofen) from its potential impurities and the internal standard (this compound) on a C18 stationary phase. The separation is achieved using an isocratic mobile phase, and the compounds are detected by their UV absorbance. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Experimental Protocol
A detailed experimental protocol for this HPLC method is provided below.
1.2.1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Ibuprofen reference standard and samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
0.45 µm membrane filters
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH adjusted to 6.0 with phosphoric acid) (65:35 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
1.2.3. Preparation of Solutions
-
Standard Stock Solution of this compound (Internal Standard): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution of Ibuprofen: Accurately weigh and dissolve 25 mg of Ibuprofen reference standard in 25 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Ibuprofen standard solution into a fixed concentration of the this compound internal standard solution. Dilute with the mobile phase to achieve the desired concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing ibuprofen in a suitable solvent. Add a known amount of the this compound internal standard solution and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] The summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for the concentration range of 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from excipients or degradation products was observed at the retention times of Ibuprofen and this compound. |
| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature. |
Application Note: GC Analysis of this compound
This application note describes a Gas Chromatography (GC) method for the determination of this compound in bulk drug substances or as a related substance. The method involves a derivatization step to increase the volatility and thermal stability of the analyte.
Principle
This compound, a carboxylic acid, is derivatized to a more volatile ester form before injection into the GC system. The separation is performed on a non-polar capillary column, and the analyte is detected using a Flame Ionization Detector (FID). Quantification is typically performed using an external standard method.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
-
Chloroform (GC grade)
-
Nitrogen gas (high purity)
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-1 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Nitrogen at a flow rate of 2.5 mL/min[5] |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C |
| Oven Program | Initial temperature 150°C for 3 min, ramp at 20°C/min to 280°C, hold for 5 min[5] |
| Injection Mode | Split (split ratio 20:1) |
2.2.3. Preparation of Solutions
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a vial. Add 1 mL of pyridine and 0.2 mL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes. Cool to room temperature and dilute with chloroform to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using an accurately weighed amount of the sample.
Data Presentation
The results of the analysis should be presented in a clear and concise manner. An example of a data table for the quantification of this compound in a bulk drug sample is provided below.
| Sample ID | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard | 1589000 | 1.00 | 99.8 |
| Sample 1 | 1576000 | 0.99 | 99.2 |
| Sample 2 | 1581000 | 1.00 | 99.5 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: COX Inhibition Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][9]
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of a pharmaceutical sample using this compound as an internal standard.
Caption: HPLC analysis workflow with this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. This compound = 95 HPLC 1553-60-2 [sigmaaldrich.com]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibufenac-Induced Hepatotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to induce and assess hepatotoxicity in vitro using Ibufenac, a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to its liver toxicity.[1][2] The protocols and data presented herein are synthesized from studies on this compound and structurally related NSAIDs, offering a framework for investigating drug-induced liver injury (DILI) in a cell culture setting.
Introduction to this compound and Hepatotoxicity
This compound is an NSAID that was clinically used for its analgesic and anti-inflammatory properties. However, it was withdrawn from the market due to reports of severe hepatotoxicity.[1][2] Understanding the mechanisms of this compound-induced liver injury is crucial for the development of safer pharmaceuticals. In vitro cell culture models provide a valuable tool for elucidating the molecular and cellular events underlying this toxicity. The primary mechanisms of NSAID-induced hepatotoxicity often involve mitochondrial dysfunction, oxidative stress, and the formation of reactive metabolites.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the hepatotoxic effects of this compound and its non-hepatotoxic analog, Ibuprofen, in cell culture models. This data is essential for designing experiments and for comparative analysis.
Table 1: Gene Expression Changes Induced by this compound and Ibuprofen
Data from a study on micropatterned cocultures (MPCCs) of primary human hepatocytes treated for 7 days at their respective Cmax values.[3][4]
| Drug | Concentration (Cmax) | Upregulated Genes | Downregulated Genes |
| This compound | 19.23 µg/ml | 79 | 92 |
| Ibuprofen | 31.87 µg/ml | 12 | 5 |
| Shared | 11 | 26 |
Table 2: Effects of this compound and Other NSAIDs on Cell Viability
Data from a study on HepG2 cells co-cultured with M2 macrophages, treated for 24 hours.[5]
| Drug | Concentration | Endpoint |
| This compound (IBF) | 1 mM | LDH release |
| Ibuprofen (IBP) | 1 mM | LDH release |
| Flurbiprofen (FLU) | 500 µM | LDH release |
| Ketoprofen (KET) | 1 mM | LDH release |
| Naproxen (NAP) | 1 mM | LDH release |
| Zomepirac (ZOM) | 1 mM | LDH release |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Protocol 1: General Cell Culture and Dosing
-
Cell Line: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are commonly used. HepG2 cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[5]
-
Plating: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Dosing: Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Exposure: Treat cells with this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) in all experiments.
Protocol 2: Assessment of Cytotoxicity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH Cytotoxicity Detection Kit.[5]
-
Procedure:
-
Add the reaction mixture from the kit to the collected supernatant in a 96-well plate.
-
Incubate at room temperature for the time specified in the kit's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Measurement of Oxidative Stress (ROS Production)
Reactive Oxygen Species (ROS) are key mediators of cellular damage. Their production can be measured using fluorescent probes.
-
Staining: Following this compound treatment, wash the cells with phosphate-buffered saline (PBS).
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium.
-
Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the fold change in ROS production in this compound-treated cells compared to the vehicle control.
Protocol 4: Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of specific genes involved in hepatotoxicity pathways.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., those involved in oxidative stress response or apoptosis) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and a typical experimental workflow for studying this compound-induced hepatotoxicity.
Caption: A typical experimental workflow for investigating this compound-induced hepatotoxicity in vitro.
Caption: A proposed signaling pathway for this compound-induced hepatotoxicity.
References
- 1. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ibuprofen on the viability and proliferation of rainbow trout liver cell lines and potential problems and interactions in effects assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models of Ibufenac-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen, was withdrawn from the market due to severe hepatotoxicity. Understanding the mechanisms underlying this compound-induced liver injury is crucial for developing safer pharmaceuticals and for the general study of drug-induced liver injury (DILI). The primary mechanism of this compound's toxicity is believed to involve its metabolic activation to a reactive acyl glucuronide metabolite. This metabolite is more reactive than that of ibuprofen and can form covalent adducts with cellular proteins, leading to hepatocellular stress and injury.[1] Key events implicated in the toxic cascade include mitochondrial dysfunction and oxidative stress.
These application notes provide a comprehensive framework for establishing a rodent model of this compound-induced liver injury, enabling detailed investigation into its pathophysiology and the evaluation of potential therapeutic interventions.
Objective
To develop a reproducible animal model of this compound-induced liver injury to study the molecular mechanisms of its hepatotoxicity and to evaluate potential hepatoprotective agents. This protocol outlines the methodology for inducing liver injury in rodents, along with the key parameters for assessment.
Data Presentation
Table 1: Proposed Dosing Regimen for this compound-Induced Liver Injury in Rodents
| Parameter | Mouse (e.g., C57BL/6) | Rat (e.g., Sprague-Dawley) |
| Drug | This compound | This compound |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water | 0.5% Carboxymethylcellulose (CMC) in water |
| Route of Administration | Oral gavage or Intraperitoneal (i.p.) injection | Oral gavage or Intraperitoneal (i.p.) injection |
| Proposed Acute Dose | 50-200 mg/kg (single dose) | 100-400 mg/kg (single dose) |
| Proposed Sub-chronic Dose | 25-100 mg/kg/day (for 7-14 days) | 50-200 mg/kg/day (for 7-14 days) |
| Rationale for Dose Selection | Based on ibuprofen studies in mice, with adjustment for the higher reactivity of this compound's metabolite. A study using a moderate amount of ibuprofen in mice was equivalent to an adult human taking about 400 mg daily.[2][3] Another study used i.p. doses of 50, 75, 100, and 200 mg/kg for ibuprofen in mice.[4] | Based on ibuprofen studies in rats, which have shown liver injury at doses around 120 mg/kg/day for 14 days.[5] Higher initial doses for this compound are proposed due to its known hepatotoxicity. |
Table 2: Key Biomarkers and Expected Changes in this compound-Induced Liver Injury
| Biomarker Category | Biomarker | Expected Change | Method of Analysis |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Significant Increase | Commercial Assay Kit |
| Aspartate Aminotransferase (AST) | Significant Increase | Commercial Assay Kit | |
| Alkaline Phosphatase (ALP) | Moderate Increase | Commercial Assay Kit | |
| Total Bilirubin | Increase | Commercial Assay Kit | |
| Oxidative Stress Markers | Hepatic Malondialdehyde (MDA) | Significant Increase | TBARS Assay |
| Hepatic Glutathione (GSH) | Significant Decrease | Commercial Assay Kit | |
| Superoxide Dismutase (SOD) Activity | Decrease | Commercial Assay Kit | |
| Histopathology | Liver Tissue | Hepatocellular necrosis, inflammatory cell infiltration, steatosis | H&E Staining |
| Apoptosis Markers | Caspase-3 Activity | Increase | Commercial Assay Kit |
| TUNEL Staining | Increase | Immunohistochemistry |
Experimental Protocols
I. Animal Selection and Husbandry
-
Species and Strain: Male C57BL/6 mice (8-10 weeks old) or male Sprague-Dawley rats (200-250 g) are recommended. These strains are commonly used in toxicology studies.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
II. Preparation of this compound Solution
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
This compound Suspension: Weigh the required amount of this compound powder and suspend it in the 0.5% CMC vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous by vortexing before each administration.
III. Induction of Liver Injury
A. Acute Liver Injury Model
-
Fasting: Fast the animals for 12-16 hours prior to this compound administration to enhance drug absorption and hepatotoxicity, a common practice in DILI models.
-
Dosing: Administer a single dose of this compound suspension via oral gavage or intraperitoneal injection. A dose-response study is recommended to determine the optimal dose that induces significant but sublethal liver injury.
-
Monitoring: Monitor the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
Sample Collection: Euthanize animals at 24, 48, and 72 hours post-dosing to collect blood and liver tissue for analysis.
B. Sub-chronic Liver Injury Model
-
Dosing: Administer the this compound suspension daily for 7 to 14 days via oral gavage.
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity.
-
Sample Collection: At the end of the treatment period, fast the animals overnight, and then collect blood and liver tissue samples for analysis.
IV. Assessment of Liver Injury
-
Serum Biochemistry:
-
Collect blood via cardiac puncture into serum separator tubes.
-
Centrifuge at 3000 rpm for 15 minutes to obtain serum.
-
Measure serum levels of ALT, AST, ALP, and total bilirubin using commercially available assay kits according to the manufacturer's instructions.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Evaluate for hepatocellular necrosis, inflammation, steatosis, and other pathological changes. A semi-quantitative scoring system can be used to assess the severity of liver damage.
-
-
Oxidative Stress Markers:
-
Homogenize a portion of the fresh liver tissue in appropriate buffers.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Determine the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD).
-
-
Analysis of Protein Adducts (Optional):
-
Develop an antibody specific to this compound-protein adducts.
-
Use Western blotting or immunohistochemistry to detect the presence and localization of these adducts in liver tissue.
-
Visualizations
References
- 1. Disposition and reactivity of ibuprofen and this compound acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Popular Painkiller Ibuprofen Affects Liver Enzymes in Mice | UC Davis [ucdavis.edu]
- 3. Popular Painkiller Ibuprofen Affects Liver Enzymes in Mice | College of Biological Sciences [biology.ucdavis.edu]
- 4. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for Ibufenac Formulation in Topical and Ocular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for the topical and ocular delivery of Ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). Detailed protocols for key experiments are included to facilitate research and development in this area.
Introduction to this compound
This compound, chemically known as (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation, pain, and fever.[1] While structurally similar to Ibuprofen, its application in topical and ocular formulations presents unique challenges and opportunities due to its physicochemical properties. Topical administration of this compound is explored to minimize systemic side effects associated with oral NSAID use, such as gastrointestinal irritation.[2]
Topical and Ocular Delivery Formulations
The development of effective topical and ocular formulations for this compound aims to enhance its penetration through the skin or cornea to reach the target tissues. Various advanced drug delivery systems have been investigated to improve the bioavailability and therapeutic efficacy of this compound and its analogue, Ibuprofen.
Nanoformulations
Nano-based drug delivery systems are a promising approach for enhancing the ocular bioavailability of poorly soluble drugs like this compound. These formulations can increase drug residence time on the ocular surface and improve penetration into deeper ocular tissues.
-
Nanosuspensions: Eudragit RS100 based nanosuspensions have been shown to be suitable for ophthalmic applications, with mean particle sizes around 100 nm and a positive zeta potential of +40/+60 mV.[3] These characteristics can promote interaction with the negatively charged ocular surface. In vivo studies in rabbits have demonstrated that this compound-loaded nanosuspensions can inhibit miotic response to surgical trauma and achieve higher drug levels in the aqueous humor compared to conventional eye drops.[3][4]
-
Nanostructured Lipid Carriers (NLCs): NLCs are another effective carrier system for ocular drug delivery. Ibuprofen-loaded NLCs have demonstrated controlled-release properties and enhanced corneal permeability.[5][6] The use of excipients like Gelucire 44/14 and Transcutol P can further improve the apparent permeability coefficients.[5][6] Mucoadhesive and thermosensitive NLC-based hydrogels can undergo a sol-gel transition upon contact with the ocular surface, prolonging residence time.[7]
-
Nanoemulsions: Cationic nanoemulsions have been developed for the treatment of dry eye disease, a condition with an inflammatory component.[8] These formulations, often containing chitosan, exhibit mucoadhesive properties and are biocompatible.[8]
Gels and Creams
Topical gels and creams are common formulations for dermal delivery.
-
Gels: Carbopol 940 is a frequently used polymer for creating topical gels of Ibuprofen.[9] The pH of these formulations is typically within the neutral range to ensure skin compatibility.[9] The viscosity and drug release characteristics can be modulated by adjusting the polymer concentration.[9]
-
Creams and Emulgels: The permeation of Ibuprofen from topical creams and emulgels is influenced by the drug's concentration and its physical state (solubilized vs. suspended).[10]
Quantitative Data Summary
| Formulation Type | Carrier/Polymer | Drug | Particle Size (nm) | Zeta Potential (mV) | Key Findings | Reference |
| Nanosuspension | Eudragit RS100 | Sodium Ibuprofen | ~100 | +40 to +60 | Controlled release, enhanced in vivo efficacy in rabbit eye model. | [3] |
| Nanostructured Lipid Carrier (NLC) | Gelucire 44/14 | Ibuprofen | - | - | Enhanced corneal permeability, controlled release. AUC was 3.99 times that of eye drops. | [5][6] |
| Nanosuspension | Eudragit RS100 | Sodium Ibuprofen | - | - | Significantly reduced ocular inflammation and higher aqueous humor drug concentration compared to an aqueous solution. | [4] |
| Topical Gel | Carbopol 940 | Ibuprofen | - | - | Drug content of 87.56% to 90.45%. Good homogeneity and neutral pH. | [9] |
| Topical Cream/Emulgel | - | Ibuprofen | - | - | Permeation significantly influenced by drug concentration and physical state. | [10] |
| Cationic Nanoemulsion | Chitosan, Lecithin | Ibuprofen | - | - | Adequate physicochemical properties for ophthalmic application, mucoadhesive, and excellent biocompatibility. | [8] |
Experimental Protocols
Preparation of Eudragit RS100 Nanosuspensions
This protocol is based on the quasi-emulsion solvent diffusion technique.[3]
Materials:
-
This compound or Sodium Ibuprofen
-
Eudragit RS100
-
Acetone
-
Ethanol
-
Purified Water
-
Magnetic Stirrer
Procedure:
-
Dissolve the drug and Eudragit RS100 in a mixture of acetone and ethanol.
-
Add the organic phase dropwise into purified water under continuous magnetic stirring at a defined speed.
-
Allow the organic solvents to evaporate under stirring for a specified period.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
In Vitro Corneal Permeation Study
This protocol utilizes Franz-type diffusion cells and isolated corneas.[5][6][11]
Materials:
-
Freshly excised animal corneas (e.g., rabbit)
-
Franz-type diffusion cells
-
Phosphate buffered saline (PBS) as receptor medium
-
This compound formulation
-
Control drug solution
-
HPLC system for drug quantification
Procedure:
-
Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS and maintain a constant temperature (e.g., 37°C) with magnetic stirring.
-
Apply the this compound formulation to the corneal surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Ocular Inflammation Model in Rabbits
This protocol is used to assess the anti-inflammatory efficacy of this compound formulations.[4]
Materials:
-
Male New Zealand white rabbits
-
Inflammatory agent (e.g., sodium arachidonate)
-
This compound formulation
-
Control formulation
-
Slit-lamp for ocular examination
-
Equipment for aqueous humor sampling and analysis
Procedure:
-
Induce ocular inflammation in the rabbit eye by topical application of an inflammatory agent.
-
Administer the this compound formulation or control topically to the inflamed eyes.
-
Quantify the degree of inflammation at specific time points using a scoring system (e.g., modified Draize test), assessing parameters like conjunctival redness, chemosis, and iris hyperemia.
-
Collect aqueous humor samples to determine the concentration of inflammatory mediators (e.g., proteins, polymorphonuclear leukocytes) and the drug concentration via HPLC.
-
Compare the results between the treated and control groups to evaluate the formulation's efficacy.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Nanosuspension Formulation and Evaluation
Caption: Workflow for nanosuspension formulation and subsequent evaluation.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Optimization of Ibuprofen Delivery through Rat Skin from Traditional and Novel Nanoemulsion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudragit RS100 nanosuspensions for the ophthalmic controlled delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced ocular anti-inflammatory activity of ibuprofen carried by an Eudragit RS100 nanoparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. A controlled-release ocular delivery system for ibuprofen based on nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional ibuprofen-loaded cationic nanoemulsion: Development and optimization for dry eye disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. In vitro corneal permeation studies [bio-protocol.org]
Application Notes & Protocols: Recrystallization of Ibufenac for High-Purity Crystals
Introduction
Ibufenac, 2-(4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). For its use as an active pharmaceutical ingredient (API), achieving high purity is critical to ensure safety and efficacy. Recrystallization is a fundamental purification technique used to remove impurities and obtain a crystalline solid with the desired physical properties. This document provides detailed protocols for various recrystallization methods applicable to this compound, aimed at researchers, scientists, and professionals in drug development. The choice of solvent and recrystallization method can significantly impact crystal purity, yield, and morphology.
Core Principles of Recrystallization
The foundation of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing the compound to crystallize upon cooling while impurities remain in the solution.
Data Summary
Table 1: Solubility of Ibuprofen in Various Organic Solvents
| Solvent | Solubility (approx. mg/mL) | Temperature (°C) | Reference |
| Ethanol | 60 | Ambient | [1] |
| DMSO | 50 | Ambient | [1] |
| Dimethylformamide | 45 | Ambient | [1] |
| Methanol | High | - | [2][3] |
| Acetone | High | - | [3] |
| Dichloromethane | High | - | [3][4] |
| Water | Practically Insoluble | Ambient | [3] |
| Heptane | Low | - | [2] |
| Hexane | Low | - | [2] |
Note: The choice of solvent can influence the crystal habit. Solvents with high hydrogen bonding capabilities, like methanol, tend to produce more equant or hexagonal crystals, which often have better flow properties than the needle-like crystals formed from non-polar solvents like hexane.[2][5]
Table 2: Comparison of Recrystallization Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Cooling Crystallization | Dissolution in a suitable solvent at high temperature, followed by controlled cooling to induce crystallization. | Simple, effective for compounds with a steep solubility curve. | May not be suitable for highly soluble compounds. |
| Solvent Evaporation | Slow evaporation of a solvent in which the compound is soluble, leading to increased concentration and crystallization. | Good for obtaining high-quality single crystals, suitable for thermolabile compounds. | Slow process, can be difficult to scale up. |
| Anti-solvent Addition | Addition of a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound, causing precipitation. | Rapid crystallization, high yield, good control over particle size.[6] | Risk of oiling out or amorphous precipitation if not controlled properly. |
Experimental Workflows and Logical Relationships
Caption: General workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable solvent system.
Caption: Detailed workflow for the anti-solvent addition method.
Experimental Protocols
Protocol 1: Cooling Recrystallization from a Single Solvent
This protocol is suitable for solvents that exhibit a significant positive temperature-dependent solubility for this compound, such as methanol or ethanol.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirring
-
Condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of methanol to just cover the solid.
-
Gently heat the mixture to reflux (for methanol, ~65°C) with continuous stirring.
-
Add small portions of hot methanol until the this compound completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
If any insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, more well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent Evaporation Crystallization
This method is useful when a suitable single solvent with high volatility is found, but the compound's solubility is not strongly dependent on temperature.
Materials:
-
Crude this compound
-
Acetone or Dichloromethane (ACS grade or higher)
-
Beaker or crystallizing dish
-
Stir plate and stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., acetone) at room temperature with stirring.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a wide-mouthed container (e.g., a crystallizing dish or a beaker covered with perforated paraffin film).
-
Place the container in a fume hood and allow the solvent to evaporate slowly over several hours to days. Slower evaporation rates generally yield larger and higher-quality crystals.
-
Once a significant amount of crystals has formed and most of the solvent has evaporated, collect the crystals by vacuum filtration.
-
Wash the crystals with a very small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
Protocol 3: Anti-solvent Addition Recrystallization
This technique, also known as the "solvent change" method, is highly effective and widely used.[7][8] An ethanol/water system is a common choice for compounds like this compound.[6]
Materials:
-
Crude this compound
-
Ethanol (ACS grade or higher)
-
Deionized Water (as the anti-solvent)
-
Beaker or flask with stirring
-
Dropping funnel or burette
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a sufficient amount of ethanol at room temperature to form a clear, unsaturated solution.
-
Filter the solution to remove any insoluble impurities.
-
While vigorously stirring the this compound-ethanol solution, slowly add deionized water dropwise from a dropping funnel.
-
Continue adding water until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.
-
If the solution remains cloudy, add a few drops of ethanol to redissolve the precipitate and obtain a clear solution again.
-
Allow the solution to stand undisturbed. Crystals should begin to form. Seeding with a small crystal of pure this compound can be used to induce crystallization if necessary.
-
Once crystallization begins, you may continue to slowly add water to increase the yield.
-
After crystallization appears complete, allow the mixture to stand for at least an hour to ensure maximum recovery.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ethanol/water mixture (at the final composition) and then with a small amount of pure water.
-
Dry the high-purity this compound crystals under vacuum.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen crystals with optimized properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification and characterization of Ibufenac degradation products
Technical Support Center: Ibufenac Degradation Product Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific degradation products of this compound is limited, likely due to its withdrawal from the market over safety concerns. This guide leverages the extensive data available for its close structural analog, Ibuprofen, to provide a robust framework for initiating and troubleshooting the identification and characterization of this compound degradation products. The methodologies and potential degradants described herein are based on this extrapolation and must be experimentally verified for this compound.
This compound (2-(4-isobutylphenyl)acetic acid) and Ibuprofen (2-(4-isobutylphenyl)propanoic acid) share the same 4-isobutylphenyl core, suggesting similar degradation pathways on the aromatic ring and isobutyl chain. Differences may arise in reactions involving the acetic acid side chain of this compound compared to the propanoic acid side chain of Ibuprofen.
Frequently Asked Questions (FAQs)
Q1: Where should I start a forced degradation study for this compound, given the limited literature?
A1: Start by designing a forced degradation study based on ICH Q1A(R2) guidelines, using conditions established for the closely related compound, Ibuprofen. This involves subjecting this compound to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[1][2] A pilot study with a range of stressor concentrations and exposure times is recommended to achieve target degradation of 5-20%.[1]
Q2: What are the likely degradation products of this compound?
A2: Based on studies of Ibuprofen, degradation of this compound is likely to occur on the isobutyl side chain and the phenyl ring, and may involve decarboxylation. Potential degradation products could be analogs of those identified for Ibuprofen, such as hydroxylated species, ketones, and products of oxidative cleavage.[3] For example, 4-isobutylacetophenone (an analog of a known Ibuprofen degradant) could be a potential product.[4]
Q3: Which analytical techniques are most suitable for this analysis?
A3: A stability-indicating HPLC method with UV detection is the primary tool for separating and quantifying this compound and its degradation products.[1][2] For structural identification and characterization of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., QTOF), are essential.[2]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[5][6] To prove this, you must demonstrate peak purity of the this compound peak in stressed samples using a photodiode array (PDA) detector and show that all degradation product peaks are well-resolved from the main peak.
Q5: I am observing unexpected peaks in my chromatogram. What could they be?
A5: Unexpected peaks could be process-related impurities, excipient-related degradants, or previously uncharacterized degradation products. In soft gelatin capsules, for instance, Ibuprofen has been shown to form esters with excipients like polyethylene glycol (PEG) or sorbitol.[2] Similar reactions could be possible for this compound. LC-MS analysis is crucial for proposing structures for these unknown peaks.
Experimental Protocols & Methodologies
Forced Degradation (Stress Testing) Protocol
This protocol is a starting point and should be optimized to achieve 5-20% degradation of this compound.
-
Acid Hydrolysis: Dissolve this compound in a solution of 1M HCl and reflux for 8 hours.[2]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1M NaOH and reflux for 4 hours.[2]
-
Oxidative Degradation: Treat an aqueous solution of this compound with 30% H₂O₂ at room temperature for 24 hours.[1][4]
-
Thermal Degradation: Expose solid this compound powder to dry heat at 70°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for an extended period (e.g., 7 days).[5]
For all studies, a control sample should be stored under normal conditions. After exposure, samples should be neutralized (if necessary) and diluted with mobile phase for analysis.
Stability-Indicating HPLC-UV Method
This method, adapted from Ibuprofen analysis, should provide a good starting point for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., Poroshell HPH-C18, 150 x 4.6 mm, 4 µm).[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A time-based gradient should be developed. Start with a higher percentage of aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm (based on Ibuprofen's absorbance, verify for this compound).[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.[2]
Characterization by LC-MS-QTOF
For the identification of unknown impurities, the same chromatographic conditions as the HPLC-UV method can be used, with the mobile phase modified for MS compatibility.
-
Mobile Phase Modification: Replace phosphoric acid with a volatile acid like 0.1% formic acid.[2]
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode for the acidic this compound molecule.
-
Analysis: High-resolution mass spectrometry will provide accurate mass measurements, which can be used to predict elemental compositions and propose structures for the degradation products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape for this compound (tailing) | The mobile phase pH is too close to the pKa of this compound, causing mixed ionization states. | Adjust the pH of the aqueous mobile phase to be at least 2 units below the pKa of this compound (e.g., pH 2.5-3.0) to ensure it is fully protonated. |
| No degradation observed under stress conditions | The stress conditions (concentration, duration, temperature) are too mild. | Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. |
| Complete degradation of this compound | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Use a shorter exposure time or lower concentration of the stressor. Aim for 5-20% degradation.[1] |
| Poor resolution between this compound and an impurity peak | The chromatographic method is not optimized for this specific pair of compounds. | Modify the HPLC method. Try adjusting the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or using a column with a different selectivity (e.g., a Phenyl-Hexyl column). |
| Mass spectrometer signal is weak or unstable | The mobile phase is not MS-compatible (e.g., contains non-volatile buffers like phosphate). This compound may not ionize well under the selected conditions. | Replace non-volatile buffers with volatile ones like formic acid or ammonium formate. Optimize ESI source parameters (e.g., capillary voltage, gas flow) for the target analyte. |
Data Presentation: Potential this compound Degradation Products
The following table lists known degradation products of Ibuprofen. Researchers should look for the corresponding analogs when analyzing stressed samples of this compound.
| Product Name (Ibuprofen Degradant) | Proposed this compound Analog | Formation Condition | Analytical Method |
| 4-Isobutylacetophenone (4-IBAP)[4] | 4-Isobutylacetophenone | Oxidative, Thermal, Photolytic | HPLC, GC-MS |
| 1-(4-Isobutylphenyl)-1-ethanol[3] | 1-(4-Isobutylphenyl)ethanol | Oxidative, Thermal | HPLC, GC-MS |
| 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid[3] | 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid | Oxidative, Thermal | HPLC, GC-MS |
| Hydratropic Acid[3] | Phenylacetic acid | Oxidative, Thermal | HPLC, GC-MS |
| 4-Ethylbenzaldehyde[3] | (Analog may differ) | Oxidative, Thermal | HPLC, GC-MS |
| Ibu-sorbitan monoester[2] | This compound-sorbitan monoester | Formulation with Sorbitol | LC-MS |
| Ibu-PEG monoester[2] | This compound-PEG monoester | Formulation with PEG | LC-MS |
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Degradation Analysis
A typical workflow for a forced degradation study.
Potential Degradation Pathways for this compound (Extrapolated from Ibuprofen)
Potential degradation pathways for this compound.
References
- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Forced degradation of ibuprofen in bulk drug and tablets and determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method | Semantic Scholar [semanticscholar.org]
Methods for stabilizing Ibufenac in solution for long-term studies
Here is a technical support center for researchers, scientists, and drug development professionals on methods for stabilizing Ibufenac in solution for long-term studies.
Technical Support Center: Stabilizing this compound in Solution
This guide provides detailed information, troubleshooting advice, and standardized protocols for maintaining the stability of this compound in solution during long-term experimental studies. Given that this compound is structurally related to Ibuprofen, much of the stability data for Ibuprofen is highly relevant and has been included to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The main factors influencing this compound stability in solution are pH, temperature, and exposure to light.
-
pH: this compound is most stable in a pH range of 5 to 7.[1] Extreme pH levels, both acidic and alkaline, can catalyze degradation.[1] For liquid preparations, adjusting the pH to 6 is often recommended for maximum stability.[1]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1] It is recommended to maintain solutions at controlled temperatures, preferably refrigerated (4°C) or at a maximum of 20°C for prolonged stability.[1][2]
-
Light: Exposure to UV light can lead to photodegradation, resulting in the formation of by-products such as 4-isobutylacetophenone.[3][4] Therefore, solutions should be protected from light.
Q2: My this compound solution is showing precipitation. What could be the cause and how can I prevent it?
A2: Precipitation of this compound, a poorly water-soluble compound, is a common issue. It often occurs due to:
-
pH Shift: this compound is an acidic drug and will precipitate in acidic conditions (below its pKa of ~5.2) as the un-ionized, less soluble form.[5]
-
Supersaturation: A solution may be temporarily supersaturated, leading to crystallization over time.
-
Solvent Evaporation: If the solvent evaporates, the concentration of this compound will increase, potentially exceeding its solubility limit.
To prevent precipitation, consider the following strategies:
-
pH Control: Maintain the pH of the solution above 6 to keep this compound in its ionized, more soluble form.[1]
-
Use of Co-solvents: Employing a co-solvent system, such as propylene glycol and water, can increase solubility.[6]
-
Complexation with Cyclodextrins: Beta-cyclodextrins (β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability.[7][8][9]
-
Addition of Polymeric Inhibitors: Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can inhibit crystallization and maintain a supersaturated state.[10][11]
Q3: What are the main degradation pathways for this compound in solution?
A3: The primary degradation pathways for this compound and structurally similar compounds like Ibuprofen are hydrolysis and photodegradation.
-
Hydrolysis: In aqueous solutions, the acyl glucuronide metabolites of this compound can undergo hydrolysis, breaking down into the parent compound.[12] The carboxylic acid group itself is generally stable against hydrolysis under typical storage conditions, but formulation components can influence this. Amide conjugates of ibuprofen, for instance, are stable at gastric pH (1.2) but hydrolyze at intestinal pH (7.4).[13]
-
Photodegradation: Exposure to UV light can cause decarboxylation and oxidation, leading to the formation of various photoproducts.[3][4] The major degradation product is often 4-isobutylacetophenone.[3]
-
Oxidation: Advanced oxidation processes involving hydroxyl radicals can lead to hydroxylation, demethylation, and ring cleavage.[14]
Q4: Can I use standard saline or dextrose solutions for preparing my this compound stock for long-term studies?
A4: Yes, studies on the closely related compound Ibuprofen have shown that it is stable in both 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W).[2][15] Ibuprofen solutions (2.5 mg/mL) retained over 92% of their initial concentration for up to 14 days when stored at 4°C in these diluents.[2] This suggests that these common intravenous fluids are suitable vehicles for short-to-medium-term studies, provided the solutions are stored under appropriate temperature and light conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency / Decreased Concentration Over Time | 1. Chemical Degradation: Hydrolysis or oxidation due to improper pH or temperature. 2. Photodegradation: Exposure of the solution to UV or ambient light. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). | 1. Optimize Formulation: Adjust pH to 6.0 and store at 4°C.[1] Consider adding an antioxidant if oxidation is suspected. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Container Selection: Use glass or polypropylene containers, which have shown good compatibility with Ibuprofen solutions.[2] |
| Visible Color Change or Cloudiness | 1. Degradation: Formation of colored degradation by-products. 2. Contamination: Microbial growth in the solution. 3. Precipitation: The drug is falling out of solution. | 1. Verify Stability: Use a stability-indicating assay (e.g., HPLC) to check for degradation products. Review storage conditions. 2. Ensure Sterility: Prepare solutions under aseptic conditions, especially for long-term cell culture studies. Consider sterile filtration. 3. Improve Solubility: Refer to the precipitation prevention strategies in FAQ Q2 (e.g., pH adjustment, use of cyclodextrins). |
| Inconsistent Results Between Experiments | 1. Solution Instability: The concentration of the active compound is not consistent. 2. Incomplete Solubilization: The drug was not fully dissolved during preparation. | 1. Prepare Fresh Solutions: For highly sensitive assays, prepare fresh solutions from a solid-state stock before each experiment. 2. Validate Preparation Method: Ensure the drug is completely dissolved. Use sonication or gentle warming if necessary, but be mindful of temperature-induced degradation. Verify the final concentration with an analytical method like HPLC. |
Data Summary Tables
Table 1: Effect of pH and Temperature on Ibuprofen Stability in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) / Shelf-life (t₁₀%) | Key Finding | Reference |
| 3 | 20-60 | - | Degradation increases with temperature. | [1] |
| 4 | 20-60 | - | Degradation increases with temperature. | [1] |
| 5 | 20-60 | - | More stable than at lower pH values. | [1] |
| 6 | 20 | t₁₀% ≈ 444 days | Maximum stability observed at this pH and temperature. | [1] |
| 7 | 20-60 | - | Stability is good, but slightly less than at pH 6. | [1] |
| 8 | 20-60 | - | Stability decreases compared to pH 6-7. | [1] |
Table 2: Stability of Ibuprofen in Different Vehicles and Containers
| Concentration | Vehicle | Container | Storage Temp. (°C) | Duration | % Remaining | Reference |
| 5 mg/mL | Undiluted (aqueous with THAM buffer) | Glass Vial | 4°C | 14 days | > 92% | [2] |
| 2.5 mg/mL | 0.9% NaCl (NS) | Polypropylene Syringe | 4°C | 14 days | > 92% | [2] |
| 2.5 mg/mL | 5% Dextrose (D5W) | Polypropylene Syringe | 4°C | 14 days | > 92% | [2] |
| 5 mg/mL & 2.5 mg/mL | NS or D5W | Extension Tubing | 4°C | 29 hours | Stable | [2] |
| 5 mg/mL & 2.5 mg/mL | NS or D5W | Extension Tubing | 23°C | 17 hours | Stable | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using β-Cyclodextrin
This protocol describes how to enhance the aqueous solubility and stability of this compound through complexation with β-Cyclodextrin (β-CD).
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Methodology:
-
Determine Molar Ratio: A common molar ratio for complexation is 1:1 (this compound:β-CD). Calculate the required mass of each component based on their molecular weights.
-
Prepare β-CD Solution: Dissolve the calculated amount of β-CD in the desired volume of deionized water. Stir until the β-CD is fully dissolved. Gentle heating (to ~40-50°C) can aid dissolution.[8]
-
Add this compound: Slowly add the this compound powder to the stirring β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.
-
pH Adjustment: Check the pH of the final solution. Adjust to pH 6.0-7.0 for optimal stability using 0.1 M NaOH or 0.1 M HCl.
-
Sterilization (Optional): For biological applications, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Store the final solution in an amber glass vial at 4°C to protect from light and heat.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general framework for a reversed-phase HPLC method to quantify this compound and separate it from its degradation products.[16][17]
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column compartment, and UV/PDA detector.
-
Column: Zorbax SB-Phenyl (4.6 × 150 mm, 5-µm) or similar RP-18 column.[17]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile). A typical ratio is 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 265 nm.[17]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: At each time point in the stability study, withdraw an aliquot of the this compound solution. Dilute it with the mobile phase to fall within the range of the calibration curve.
-
Forced Degradation (Method Validation): To confirm the method is "stability-indicating," subject an this compound solution to forced degradation (e.g., heat, acid, base, UV light, oxidation). Analyze the stressed sample to ensure that degradation product peaks are well-resolved from the parent this compound peak.[16]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the samples. Calculate the concentration using the linear regression equation from the calibration curve. The stability is reported as the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: A typical workflow for conducting a long-term stability study of an this compound solution.
Caption: A decision tree to troubleshoot common stability issues with this compound solutions.
Caption: Key environmental factors leading to the degradation of this compound in solution.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane penetration enhancement of ibuprofen using supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP0633787B1 - Use of ibuprofen-beta-cyclodextrin complex for oral consumption - Google Patents [patents.google.com]
- 9. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, pharmacological activity and hydrolytic behavior of ethylenediamine and benzathine conjugates of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Ibuprofen solutions in normal saline or 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibufenac impurity profiling and qualification in bulk drug substance
Here is a technical support center for Ibufenac impurity profiling and qualification.
Technical Support Center: this compound Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the profiling and qualification of impurities in this compound bulk drug substance.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are impurities in a bulk drug substance? A1: According to the International Council for Harmonisation (ICH), an impurity is any component of the drug substance that is not the defined chemical entity. These substances have no therapeutic benefit and can potentially impact the quality, safety, and efficacy of the final drug product.
Q2: What are the common types of impurities related to this compound? A2: Impurities in drug substances like this compound are classified into three main categories:
-
Organic Impurities: These can arise during the manufacturing process (process-related) or during storage (degradation products). They include starting materials, by-products, intermediates, and reagents. Given this compound's structural similarity to Ibuprofen, potential degradation products could result from oxidation or thermal stress.
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process. Their control is guided by the ICH Q3C guidelines.
Q3: Why is impurity profiling critical for this compound? A3: Impurity profiling is the process of identifying and quantifying all impurities in a drug substance. It is crucial because even trace amounts of impurities can possess undesired pharmacological or toxicological effects, potentially compromising patient safety. Regulatory agencies require comprehensive impurity data to ensure the quality, safety, and efficacy of the drug substance before it can be approved for market.
Qualification & Regulatory Questions
Q4: What is impurity qualification? A4: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a specific impurity profile at a given level. If an impurity level exceeds the established thresholds, its safety must be justified.
Q5: What are the ICH thresholds for impurity qualification? A5: The ICH Q3A(R2) guideline outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. These thresholds guide whether an impurity needs to be simply reported, its structure identified, or its safety qualified through toxicological studies.
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI: Total Daily Intake |
Q6: Under what conditions is an impurity considered "qualified"? A6: An impurity is considered qualified if it meets one of the following conditions:
-
Its concentration is at or below the ICH qualification threshold.
-
It is a significant metabolite of the drug substance in animal or human studies.
-
It has been adequately evaluated for safety in toxicology studies.
-
It was present in batches of the new drug substance used in safety and/or clinical studies at a comparable or higher level.
-
Its safety at the proposed level is justified by published scientific literature.
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Impurity Profiling
This protocol provides a typical starting point for developing a stability-indicating HPLC method for this compound. Method validation must be performed according to ICH Q2(R1) guidelines.
-
Objective: To separate, detect, and quantify potential impurities in a this compound bulk drug substance sample.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.
-
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
Water (HPLC Grade)
-
Table 2: Suggested Chromatographic Conditions
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Phosphate Buffer (e.g., pH 3.0). A common starting point is a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Procedure:
-
Solution Preparation: Prepare a diluent (e.g., 50:50 Acetonitrile:Water). Prepare a stock solution of the this compound reference standard and the sample solution at a known concentration (e.g., 1.0 mg/mL). Prepare a sensitivity solution by diluting the standard solution to a concentration at the reporting threshold (e.g., 0.05%).
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times (n=5) and verify that system suitability parameters (e.g., retention time RSD < 2%, tailing factor ≤ 2.0, theoretical plates > 2000) are met.
-
Analysis: Inject the blank (diluent), sensitivity solution, and sample solution.
-
Calculation: Identify and quantify impurities in the sample chromatogram by comparing their peak areas to the peak area of the this compound standard, typically using percent area normalization or an external standard method. Disregard any peaks below the reporting threshold.
-
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing) in HPLC Analysis
Q: My this compound or impurity peaks are showing significant tailing. What are the potential causes and how can I fix this? A: Peak tailing can compromise resolution and integration accuracy. Here are common causes and solutions:
-
Cause 1: Strong Analyte Interaction with Column Silanols: Residual, acidic silanol groups on the silica backbone can interact with basic sites on an analyte.
-
Solution: Use an end-capped or base-deactivated column. Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can also help.
-
-
Cause 2: Column Contamination or Degradation: Buildup of strongly retained compounds on the column frit or head can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, reverse the column (if permitted by the manufacturer) and flush again. If performance does not improve, the column may need to be replaced.
-
-
Cause 3: Mismatched Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself or a weaker solvent.
-
-
Cause 4: Column Void: A void or channel at the head of the column can lead to a split or tailing peak.
-
Solution: This is often irreversible damage. Replacing the column is the most reliable solution. Using a guard column can help extend the life of the analytical column.
-
Problem 2: An Unknown Impurity Exceeds the Qualification Threshold
Q: During my analysis, I've detected an unknown impurity consistently above the ICH qualification threshold (e.g., >0.15%). What is the standard workflow to address this? A: Exceeding the qualification threshold for an unknown impurity triggers a systematic investigation to ensure patient safety. The goal is to identify the impurity and gather sufficient data to qualify it. The workflow below outlines the necessary steps.
Caption: Workflow for qualifying an unknown impurity exceeding ICH thresholds.
Visualizations
The following diagram illustrates a logical troubleshooting process for HPLC issues.
Caption: Logical decision tree for troubleshooting common HPLC problems.
Optimizing HPLC mobile phase for baseline separation of Ibufenac
Technical Support Center: Ibufenac HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the baseline separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A typical starting mobile phase for the reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A common combination is acetonitrile and a phosphate or acetate buffer.[1][2] The ratio of the organic to the aqueous phase can be adjusted to optimize retention time, with a higher percentage of the organic solvent generally leading to a shorter retention time.[3]
Q2: Why is controlling the pH of the mobile phase critical for this compound analysis?
Controlling the mobile phase pH is crucial because this compound is an acidic compound.[4][5] The pH of the mobile phase affects the ionization state of this compound. To achieve good retention and symmetrical peak shape on a reversed-phase column, it is essential to suppress the ionization of the acidic analyte.[5] This is typically achieved by maintaining the mobile phase pH at least one to two pH units below the pKa of this compound (pKa ≈ 4.4-4.9).[3] An acidic mobile phase ensures that this compound is in its neutral, more hydrophobic form, which interacts more strongly with the C18 stationary phase.[1]
Q3: What are the most common organic modifiers used in the mobile phase for this compound separation?
Acetonitrile and methanol are the most commonly used organic modifiers for the HPLC analysis of this compound.[6][7][8] Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The choice between acetonitrile and methanol can influence the selectivity of the separation, and the optimal solvent depends on the specific column and other chromatographic conditions.
Q4: At what wavelength should I detect this compound?
This compound can be detected using a UV detector at wavelengths ranging from 214 nm to 225 nm.[1][6][9] The specific wavelength can be optimized to achieve the best signal-to-noise ratio for the concentration of this compound in the sample. Some studies have also used 220 nm and 222 nm for detection.[3][7][10]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[11][12][13] The primary causes and their solutions are outlined below:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.[11][12]
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate buffer).[5] This suppresses the ionization of both the this compound molecule and the silanol groups, minimizing unwanted interactions.[13] Using a modern, high-purity, end-capped C18 column can also significantly reduce silanol interactions.[11]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[11]
-
Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of this compound (pKa ≈ 4.4-4.9). This will ensure the analyte is in a single, non-ionized state.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[14]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Effects: Dead volume in the HPLC system (e.g., long tubing, poorly made connections) can contribute to peak tailing.[14]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are secure.
-
Issue 2: Poor Resolution and No Baseline Separation
Q: I am not getting baseline separation between this compound and other components in my sample. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.
-
Adjusting the Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is a powerful tool for adjusting retention and resolution.
-
Solution: A systematic approach is to vary the percentage of the organic modifier. Decreasing the organic content will increase the retention time and may improve the separation of early eluting peaks. Conversely, a slight increase in the organic modifier can sometimes improve the separation of later eluting compounds.
-
-
Changing the Organic Modifier: The type of organic solvent can affect selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. A mixture of both solvents can also be explored.
-
-
Modifying the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.
-
Solution: Adjust the pH of the aqueous buffer in small increments (e.g., 0.1-0.2 pH units) within the optimal acidic range for this compound.
-
-
Changing the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the sample matrix.
-
Solution: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a different C18 column from another manufacturer, as they can offer different selectivities.[15]
-
Issue 3: Unstable Baseline (Drift or Noise)
Q: My baseline is noisy or drifting, which is affecting my ability to accurately integrate the this compound peak. What should I do?
A: An unstable baseline can originate from several sources within the HPLC system or the mobile phase itself.
-
Mobile Phase Preparation: Improperly prepared or contaminated mobile phase is a common cause of baseline issues.
-
Solution: Ensure all mobile phase components are of HPLC grade. Filter and degas the mobile phase before use. Using a buffer can help stabilize the pH and reduce baseline drift.
-
-
Pump Issues: Inconsistent mixing of the mobile phase by the pump can lead to a noisy baseline, especially in gradient elution.
-
Solution: Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.
-
Solution: Flush the flow cell with a strong, appropriate solvent. If the noise continues, the lamp may need to be replaced.
-
-
Column Contamination: Accumulation of contaminants from the sample on the column can lead to a drifting baseline.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a typical mobile phase for the analysis of this compound.
Materials:
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate or potassium dihydrogen phosphate (HPLC grade)
-
Orthophosphoric acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filter
Procedure:
-
Aqueous Buffer Preparation (e.g., 20 mM Phosphate Buffer, pH 3.0):
-
Weigh the appropriate amount of phosphate salt to make a 20 mM solution (e.g., for 1 L, use 2.76 g of NaH2PO4·H2O).
-
Dissolve the salt in approximately 950 mL of deionized water.
-
Adjust the pH to 3.0 using orthophosphoric acid while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Based on the desired ratio (e.g., 60:40 Acetonitrile:Buffer), carefully measure the required volumes of the filtered aqueous buffer and acetonitrile.
-
Combine the solvents in a clean, appropriate mobile phase reservoir.
-
Mix thoroughly and degas the final mobile phase mixture using sonication or vacuum degassing.
-
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Analysis
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Column | Wavelength (nm) | Reference |
| Acetonitrile | 0.01 M Acetate Buffer, pH 3.8 | 55:45 | Eclipse Plus C18 | 225 | [1] |
| Acetonitrile | 10 mM Sodium Phosphate Buffer, pH 6.9 (gradient) | Gradient | ZORBAX Eclipse Plus C18 | 214 | [9] |
| Acetonitrile | Water with Phosphoric Acid, pH 2.5 | 34:66 | C18 | Not Specified | |
| Acetonitrile | Phosphoric Acid Solution | 50:50 | ODS C18 | 220 | [3] |
| Methanol | Water with Perchloric Acid, pH 3.0 | 220:100 | C18 | 222 | [7] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Logical steps for optimizing the HPLC mobile phase for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. HPLC Separation of Acidic Drugs and Counter-Ions on Obelisc R Column | SIELC Technologies [sielc.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibuprofen | SIELC Technologies [sielc.com]
- 9. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds [agris.fao.org]
- 10. ijbpas.com [ijbpas.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting and minimizing side reactions in Ibufenac synthesis
Technical Support Center: Ibufenac Synthesis
Disclaimer: this compound was withdrawn from clinical use due to hepatotoxicity.[1] The following information is intended for research and development professionals for investigational purposes only. Appropriate safety precautions and handling procedures for all chemicals are mandatory.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound (4-isobutylphenylacetic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their primary challenges?
The synthesis of this compound, similar to other aryl-acetic acids, can be approached through several pathways. The most prevalent challenge across these routes is controlling side reactions to maximize the yield and purity of the final product. Two common routes are:
-
From p-Isobutylacetophenone via the Willgerodt-Kindler Reaction: This route involves the conversion of a ketone to a thioamide, followed by hydrolysis. The main challenges are the harsh reaction conditions and the formation of complex byproduct mixtures.[2][3]
-
From Isobutylbenzene via Chloromethylation and Cyanation: This is a more direct route involving the introduction of a chloromethyl group, conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid. Key challenges include controlling the carcinogenic chloromethyl ether byproduct and achieving complete hydrolysis of the nitrile.[4]
Q2: My Friedel-Crafts reaction to produce the precursor (e.g., 4-isobutylacetophenone) has a low yield of the desired para-isomer. How can I improve this?
Achieving high para-selectivity in Friedel-Crafts acylation is critical. The formation of ortho and meta isomers are common side reactions.[5]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature significantly enhances para-isomer selectivity. Running the reaction at temperatures below 0°C, and preferably below -10°C, can dramatically increase the ratio of para to other isomers.[6][7]
-
Catalyst Choice: While Aluminum Chloride (AlCl₃) is common, other Lewis acids like Ferric Chloride (FeCl₃) or Boron Trifluoride (BF₃) can be used. The choice of catalyst can influence isomer distribution.[5][6]
-
Solvent: The choice of solvent can impact the reaction. Non-polar solvents are generally preferred.
-
Reagent Addition: Slow, controlled addition of the acylating agent to the mixture of the substrate and Lewis acid can help minimize side reactions.
Table 1: Effect of Temperature on Isomer Ratio in a Representative Friedel-Crafts Acylation
| Reaction Temperature (°C) | Molar Ratio of para-isomer to (ortho + meta)-isomers |
| 25 | ~20:1 |
| 0 | ~40:1 |
| -15 | > 80:1 |
| -75 | > 350:1 |
(Data is illustrative based on similar reactions described in the literature[7])
Q3: I am struggling with the hydrolysis of 2-(4-isobutylphenyl)acetonitrile to this compound. The reaction is either incomplete or produces significant byproducts. What should I do?
Incomplete hydrolysis leaves residual nitrile, while overly harsh conditions can degrade the product.
Troubleshooting Steps:
-
Reaction Conditions: Both acidic and basic hydrolysis can be effective. For acidic hydrolysis, using 60-80% aqueous sulfuric acid at elevated temperatures (100-120°C) is a documented method for similar nitriles.[4]
-
Homogeneity: Ensuring the reaction mixture is homogeneous is crucial. Adding a co-solvent like acetic acid can help achieve a single phase.[4]
-
Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst (e.g., a tetraalkylammonium salt) can significantly improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.[4]
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.
Q4: What are the best practices for purifying the final this compound product?
Common impurities include unreacted starting materials, isomeric byproducts, and intermediates from the synthesis. A multi-step purification process is often necessary.
Purification Strategy:
-
Aqueous Wash: After the final synthesis step, wash the crude product mixture with water to remove water-soluble impurities and salts.[8]
-
Extraction: Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium hydroxide solution) to convert this compound into its water-soluble sodium salt. The organic layer containing neutral impurities can be discarded.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.[9]
-
Crystallization: Recrystallize the precipitated solid from a suitable hydrocarbon solvent system (e.g., hexane or heptane) to achieve high purity. Multiple crystallizations may be necessary.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-isobutylphenyl)acetonitrile
This protocol is based on the chloromethylation of isobutylbenzene followed by cyanation.
Step A: Chloromethylation of Isobutylbenzene
-
Cool a mixture of isobutylbenzene (1 mole), aqueous formaldehyde (55%, 2.5 moles), and methanol (2.5 moles) to 10°C in a well-ventilated fume hood.
-
While maintaining the temperature below 35°C, sparge hydrogen chloride (HCl) gas into the mixture over 1.5 hours.
-
Stir the reaction mixture for an additional 2-3 hours.
-
Separate the organic layer, wash with cold water, then with a 5% sodium bicarbonate solution, and finally with water again until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product is 1-(chloromethyl)-4-isobutylbenzene.
Step B: Cyanation of 1-(chloromethyl)-4-isobutylbenzene
-
Prepare a mixture of the crude 1-(chloromethyl)-4-isobutylbenzene (1 mole), sodium cyanide (1.2 moles), and a phase-transfer catalyst such as a tetraalkylammonium salt (0.05 moles) in a suitable solvent like acetonitrile or dichloromethane.
-
Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and wash with water to remove excess cyanide and the catalyst.
-
Dry the organic layer and remove the solvent to yield crude 2-(4-isobutylphenyl)acetonitrile.
Protocol 2: Hydrolysis of 2-(4-isobutylphenyl)acetonitrile to this compound
-
Combine the crude 2-(4-isobutylphenyl)acetonitrile (1 mole) with 70% aqueous sulfuric acid (2 moles) and glacial acetic acid (enough to create a homogeneous solution).
-
Heat the mixture to 110°C and maintain for 5-10 hours, monitoring the disappearance of the nitrile by IR spectroscopy or HPLC.[4]
-
After completion, cool the reaction mixture and pour it over ice water.
-
The crude this compound will precipitate. Filter the solid and wash with cold water.
-
Proceed with the purification strategy outlined in Q4.
Diagrams and Workflows
Caption: General workflow for a common this compound synthesis route.
Caption: Isomeric side products in Friedel-Crafts acylation.
Caption: A logic tree for troubleshooting low yield/purity issues.
References
- 1. This compound | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Strategies for improving the yield of laboratory-scale Ibufenac synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of laboratory-scale Ibufenac synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the Friedel-Crafts acylation of isobutylbenzene and the Willgerodt-Kindler reaction of 4-isobutylacetophenone, followed by hydrolysis.
Stage 1: Friedel-Crafts Acylation of Isobutylbenzene
Objective: To synthesize 4-isobutylacetophenone from isobutylbenzene and an acylating agent.
Common Problem: Low yield of 4-isobutylacetophenone.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the selectivity of the reaction. Lower temperatures generally favor the formation of the desired para-isomer and minimize the formation of ortho and meta isomers, as well as other byproducts.[1][2]
-
Improper Catalyst or Catalyst Loading: The choice and amount of Lewis acid catalyst are crucial. While AlCl₃ is common, other catalysts like zeolites can offer environmental benefits and easier separation.[3] Insufficient catalyst can lead to incomplete reaction, while an excess can promote side reactions.
-
Presence of Moisture: Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Formation of Byproducts: Side reactions such as polysubstitution and rearrangement of the isobutyl group can occur.[4] Using a slight excess of the aromatic substrate can sometimes minimize polysubstitution.
Data Presentation: Effect of Reaction Conditions on 4-Isobutylacetophenone Yield
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Conversion of Isobutylbenzene (%) | Selectivity for 4-Isobutylacetophenone (%) | Reference |
| AlCl₃ | Acetyl Chloride | 60 | 5 | - | 52 (yield) | [5] |
| AlCl₃ | Acetyl Chloride | -10 to -30 | - | High | Good (para:ortho/meta > 50:1) | [1][2] |
| Anhydrous HF | Acetic Anhydride | 80 | - | 85 | 81 | [1] |
| Zeolite Beta (Fe³⁺-exchanged) | Acetic Anhydride | 130 | - | - | - | [3] |
| Al-KIT-6 (zeolite) | Acetic Anhydride | - | - | 72 | 94 | [6] |
Stage 2: Willgerodt-Kindler Reaction and Hydrolysis
Objective: To convert 4-isobutylacetophenone to 4-isobutylphenylacetic acid (this compound).
Common Problem: Low yield of this compound.
Potential Causes & Solutions:
-
Incomplete Thioamide Formation: The initial reaction between 4-isobutylacetophenone, sulfur, and an amine (e.g., morpholine) to form the thioamide intermediate may be incomplete. Reaction time and temperature are key parameters to optimize.[7][8] Microwave-assisted synthesis can significantly reduce reaction times.[7]
-
Formation of α-ketothioamide byproduct: A common side product in the Willgerodt-Kindler reaction is the corresponding α-ketothioamide.[9] The reaction conditions can be tuned to favor the desired thioamide.
-
Inefficient Hydrolysis: The hydrolysis of the thioamide to the carboxylic acid requires appropriate conditions (e.g., strong base like KOH or NaOH, and heat) to proceed to completion.[10]
-
Difficult Purification: The final product may be contaminated with unreacted starting materials or byproducts. Recrystallization is a common method for purification.
Data Presentation: Effect of Reaction Conditions on Willgerodt-Kindler Reaction Yield
| Reaction Step | Reagents | Conditions | Yield (%) | Reference |
| Thioamide Formation | 4-isobutylacetophenone, Sulfur, Morpholine | 80-100°C, 0.5-5 h | 71-88 | [7] |
| Thioamide Formation | 4-isobutylacetophenone, Sulfur, Morpholine | Microwave, 80-100°C | Good to Excellent | [7] |
| Hydrolysis | Thioamide, Alcoholic KOH (3N) | 110°C, 12 h | 95 | [8] |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the first things I should check?
A1: First, ensure that all your reagents and glassware are completely dry, as the Lewis acid catalyst is highly sensitive to moisture. Second, check your reaction temperature; for the acylation of isobutylbenzene, lower temperatures (e.g., -10 to 0 °C) can improve the selectivity for the desired para product and reduce byproduct formation.[1][2] Finally, verify the quality and quantity of your Lewis acid catalyst; an insufficient amount will result in an incomplete reaction.
Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts acylation. What could they be?
A2: Besides your desired product, 4-isobutylacetophenone, you may be seeing the starting material (isobutylbenzene), and isomeric byproducts such as ortho- and meta-isobutylacetophenone. Polysubstituted products are also a possibility if the reaction conditions are too harsh.[4]
Q3: The Willgerodt-Kindler reaction is known for its harsh conditions. Are there any milder alternatives?
A3: Yes, recent advancements have focused on milder conditions. Microwave-assisted synthesis can significantly reduce reaction times and temperatures.[7] Additionally, optimization of the amine and sulfur ratios can improve yields under less drastic conditions. Some studies have even explored room temperature reactions, although these may require longer reaction times.[8]
Q4: How can I purify the final this compound product?
A4: A common and effective method for purifying this compound is recrystallization. A mixture of ethanol and water is often a suitable solvent system.[8] The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified this compound should crystallize out, leaving impurities in the solution.
Q5: Can I use a different amine instead of morpholine in the Willgerodt-Kindler reaction?
A5: Yes, other primary or secondary amines can be used in the Kindler modification of the Willgerodt reaction. However, the choice of amine can affect the reaction rate and yield. Morpholine is commonly used due to its efficiency in this reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-Isobutylacetophenone via Friedel-Crafts Acylation
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane. Cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of isobutylbenzene and acetic anhydride in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isobutylacetophenone.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis
Materials:
-
4-Isobutylacetophenone
-
Sulfur powder
-
Morpholine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
Step A: Thioamide Synthesis
-
In a round-bottom flask, combine 4-isobutylacetophenone, sulfur powder, and morpholine.
-
Heat the mixture with stirring at 120-130°C for 4-6 hours under a reflux condenser.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The crude thioamide can be used directly in the next step.
Step B: Hydrolysis
-
To the crude thioamide from the previous step, add a solution of potassium hydroxide in ethanol (e.g., 3N).
-
Heat the mixture to reflux and maintain for 10-12 hours.
-
After cooling, add water to the reaction mixture and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. A precipitate of this compound should form.
-
Extract the this compound into dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Overall workflow for the laboratory-scale synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Preventing Drug Degradation During Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ibuprofen during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Ibuprofen degradation during long-term storage?
A1: The main factors contributing to Ibuprofen degradation are exposure to high temperatures, humidity, light (photodegradation), and oxidative conditions.[1][2][3] Incompatibilities with certain excipients in a formulation can also accelerate degradation.[4]
Q2: What are the recommended general storage conditions for bulk Ibuprofen?
A2: For long-term stability, bulk Ibuprofen should be stored in a cool, dry place, protected from light.[2] General recommendations for most medications, unless otherwise specified, are to store them at a controlled room temperature between 59 and 77°F (15 and 25°C).[2]
Q3: My Ibuprofen tablets show a significant loss of potency after storage in a high-humidity environment. What could be the cause?
A3: Exposure to high humidity can lead to the degradation of Ibuprofen. One study showed that Ibuprofen tablets stored in a household bathroom with fluctuating high humidity lost significant potency over several months.[2] It is crucial to store Ibuprofen in well-sealed containers with desiccants if necessary, especially in humid environments.
Q4: I have observed the formation of 4-isobutylacetophenone (4-IBAP) in my stored Ibuprofen samples. What is this compound and why is it a concern?
A4: 4-isobutylacetophenone (4-IBAP) is a known toxic degradation product of Ibuprofen.[4] Its presence indicates that the drug has undergone degradation, and its formation is a safety concern. The presence of 4-IBAP should be monitored in stability studies.
Q5: Are there any specific excipients that are known to be incompatible with Ibuprofen?
A5: Yes, studies have indicated that certain excipients can accelerate the degradation of Ibuprofen. For example, polyethylene glycol (PEG) and polysorbate 80 have been shown to be incompatible with Ibuprofen, leading to increased degradation.[4] Compatibility studies are essential during formulation development. Other studies suggest potential interactions with magnesium stearate and Macrogol 6000.[5][6]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the chromatogram during a stability-indicating HPLC analysis of Ibuprofen.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions (temperature, humidity, light exposure) of the sample. Ensure the sample was stored in a well-closed container, protected from light, and at the recommended temperature.
-
-
Possible Cause 2: Interaction with excipients.
-
Solution: If the sample is a formulated product, investigate the compatibility of Ibuprofen with the excipients used. Binary mixture studies (drug and one excipient) can help identify the incompatible component.[4]
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: If the sample was exposed to air for an extended period, oxidative degradation may have occurred.[1] Consider storing samples under an inert atmosphere (e.g., nitrogen) for long-term studies.
-
Problem 2: The dissolution profile of Ibuprofen tablets has changed significantly after several months of storage.
-
Possible Cause 1: Physical changes in the tablet core or coating.
-
Solution: High humidity can cause the tablet core to harden and the subcoat of sugar-coated tablets to not break down easily, seriously reducing dissolution.[7] Storing tablets in moisture-proof packaging is crucial.
-
-
Possible Cause 2: Chemical degradation of Ibuprofen.
-
Solution: Significant degradation of the active pharmaceutical ingredient (API) can alter the drug release characteristics. A full chemical analysis should be performed to quantify the remaining Ibuprofen and identify any degradants.
-
Quantitative Data Summary
The following tables summarize quantitative data on Ibuprofen stability under various conditions.
Table 1: Effect of Storage Conditions on Ibuprofen Tablet and Suspension Potency
| Formulation | Storage Condition | Duration | Average Strength Remaining | Reference |
| Tablets | Household Bathroom (Avg. 69.2°F, 63.2% RH) | 3 months | >90% | [2] |
| Tablets | Household Bathroom (Avg. 69.2°F, 63.2% RH) | 12 months | 73% | [2] |
| Suspensions | Household Bathroom (Avg. 69.2°F, 63.2% RH) | 5 months | >90% | [2] |
| Suspensions | Household Bathroom (Avg. 69.2°F, 63.2% RH) | 12 months | 83% | [2] |
Table 2: Results of Forced Degradation Studies of Ibuprofen
| Stress Condition | Duration | Degradation Observed | Major Degradation Products Identified | Reference |
| Acid Hydrolysis (pH 1.85, 85°C) | 21 hours | ~70% degradation | Single degradation product observed | [8] |
| Base Hydrolysis (pH 10.40, 85°C) | 21 hours | No noticeable degradation | - | [8] |
| Oxidation | Not specified | Degradation observed | 13 degradation products including 4-isobutylphenol and hydratropic acid | [1] |
| Thermal (85°C) | 72 hours | No noticeable degradation | - | [8] |
| Photolytic | Not specified | Degradation observed | 4-acetyl benzoic acid and others | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ibuprofen
This protocol describes a general approach for developing a stability-indicating HPLC method to separate Ibuprofen from its degradation products.
-
Column: A reversed-phase column, such as a Zorbax SB-Phenyl (4.6 × 150 mm, 5-μm particle size), is suitable.[10]
-
Mobile Phase: A gradient mobile phase is often necessary to achieve adequate separation. A common approach is to use a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[10]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where Ibuprofen and its potential degradation products have significant absorbance, for example, 265 nm, can be used.[10]
-
Forced Degradation: To validate the stability-indicating nature of the method, Ibuprofen should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[11] The method should be able to resolve the Ibuprofen peak from all degradation product peaks.
Protocol 2: Excipient Compatibility Study
This protocol outlines a method for assessing the compatibility of Ibuprofen with various excipients.
-
Sample Preparation: Prepare binary mixtures of Ibuprofen and each excipient, typically in a 1:1 ratio by weight.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks). A control sample of pure Ibuprofen should also be stored under the same conditions.
-
Analysis: Analyze the samples at regular intervals using a validated stability-indicating HPLC method to quantify the remaining Ibuprofen and detect the formation of any degradation products.
-
Evaluation: A significant increase in the degradation of Ibuprofen in the presence of an excipient compared to the pure drug indicates a potential incompatibility.
Visualizations
Below are diagrams illustrating key concepts related to Ibuprofen degradation and analysis.
Caption: Factors contributing to the degradation of Ibuprofen.
Caption: Workflow for validating a stability-indicating HPLC method.
References
- 1. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Commercial Ibuprofen Potency Changes Over 1 Year When Stored in a Household Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated degradation of ibuprofen in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Addressing peak tailing of Ibufenac in reverse-phase chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of Ibufenac using reverse-phase chromatography.
Troubleshooting Guide: Addressing Peak Tailing of this compound
Peak tailing is a common issue in the reversed-phase HPLC analysis of acidic compounds like this compound. It can lead to poor resolution, reduced sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
-
All Peaks Tailing: If all peaks in your chromatogram are tailing, this generally points to a system-wide issue.
-
Check for Column Voids: A void at the head of the column can cause broad and tailing peaks for all compounds.[1][2] This is often accompanied by a sudden drop in backpressure. The best solution is to replace the column.[1]
-
Inspect for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.[3][4] Ensure all connections are secure and tubing is of the appropriate internal diameter.
-
-
Only this compound Peak Tailing: If only the this compound peak is tailing, the issue is likely related to specific chemical interactions between this compound and the chromatographic system.
Troubleshooting Steps for this compound-Specific Peak Tailing:
The primary cause of peak tailing for acidic compounds like this compound is often secondary interactions with the stationary phase, specifically with residual silanol groups.[1][5][6]
Mobile Phase pH Optimization
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.
-
Why it's important: To minimize unwanted ionic interactions, both the acidic analyte (this compound) and the acidic silanol groups on the silica-based stationary phase should be in their neutral, protonated forms. The pKa of silanol groups is approximately 3.5.[1]
-
Recommendation: Adjust the mobile phase pH to a value at least 1.5-2 pH units below the pKa of this compound. A pH of 2.5-3.0 is often a good starting point.[4][7] This ensures that the carboxyl group of this compound is protonated, and the silanol groups are also in their non-ionized state, thus preventing ionic interactions that lead to tailing.[8][9]
Mobile Phase Buffer and Additives
Proper buffering and the use of additives can significantly improve peak shape.
-
Buffer Strength: A buffer concentration that is too low may not be sufficient to control the pH at the column surface, leading to peak tailing.[3]
-
Recommendation: Increase the buffer concentration, typically in the range of 20-50 mM.[4]
-
-
Competing Acid: Adding a small amount of a competing acid to the mobile phase can mask the active silanol sites.[1]
Column Chemistry and Condition
The choice and condition of the HPLC column are crucial.
-
Column Type: Older, Type A silica columns have a higher concentration of acidic silanol groups and metal impurities, which can exacerbate peak tailing.[11][12]
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[3]
Sample-Related Issues
The way the sample is prepared and injected can also contribute to peak tailing.
-
Sample Overload: Injecting too much of the sample can saturate the column, leading to peak distortion.[1]
-
Recommendation: Reduce the injection volume or dilute the sample.[3]
-
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1]
-
Recommendation: Whenever possible, dissolve the sample in the mobile phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most common cause is secondary interactions between the negatively charged, ionized form of this compound's carboxylic acid group and residual silanol groups on the silica-based stationary phase.[5][6] These interactions create an additional retention mechanism that leads to a "tailing" effect on the peak.
Q2: How does mobile phase pH affect this compound peak shape?
A2: The mobile phase pH determines the ionization state of both this compound and the stationary phase silanol groups.[9] At a low pH (e.g., below 3), both are protonated and neutral, minimizing the unwanted ionic interactions that cause tailing.[4][7] At a higher pH, both can be deprotonated and negatively charged, leading to electrostatic repulsion and potentially other interactions that can distort the peak.
Q3: Why is adding a competing acid like formic acid or TFA to the mobile phase recommended?
A3: A competing acid in the mobile phase will interact with the active silanol sites on the stationary phase, effectively "masking" them from interacting with this compound.[1] This reduces the secondary retention mechanism responsible for peak tailing.
Q4: Can my column be the problem?
A4: Yes, the column is a frequent source of peak shape problems.[3] Older columns made with lower purity silica (Type A) have more active silanol groups.[12] Physical issues like column voids or contamination can also cause tailing.[1][2] Using a modern, high-purity, end-capped column is highly recommended for analyzing acidic compounds like this compound.[4][8]
Q5: Could my sample preparation be causing the peak tailing?
A5: Absolutely. Two common sample-related issues are injecting too much sample (mass overload) and dissolving your sample in a solvent that is stronger than your mobile phase.[1][3] It is always best to dissolve your sample in the mobile phase if possible.
Quantitative Data Summary
The following tables illustrate the expected impact of various parameters on the peak asymmetry of this compound. The Tailing Factor (Tf) is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[3]
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 6.0 | > 2.0 | At this pH, both this compound and silanol groups are ionized, leading to strong secondary interactions and significant tailing. |
| 4.5 | 1.5 - 2.0 | Closer to the pKa of this compound and silanols, leading to a mixed population of ionized and neutral species, resulting in tailing. |
| 3.0 | 1.1 - 1.4 | This compound and most silanols are protonated, reducing ionic interactions and improving peak shape. |
| 2.5 | < 1.2 | Both this compound and silanol groups are fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[4][7] |
Table 2: Effect of Mobile Phase Additives and Column Type on this compound Peak Tailing Factor (at pH 3.0)
| Column Type | Mobile Phase Additive | Expected Tailing Factor (Tf) | Rationale |
| Standard (Type A) | None | 1.4 - 1.8 | Higher number of accessible silanol groups leads to residual tailing even at low pH. |
| Standard (Type A) | 0.1% Formic Acid | 1.1 - 1.3 | The competing acid masks the silanol groups, significantly reducing tailing.[1] |
| End-capped (Type B) | None | 1.0 - 1.2 | The end-capping and high purity of the silica minimize the number of available silanol groups, resulting in excellent peak shape without additives.[4][8][12] |
| End-capped (Type B) | 0.1% Formic Acid | < 1.1 | The combination of a high-quality column and a mobile phase additive provides the most robust conditions for symmetrical peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
-
Prepare Mobile Phase Stock Solutions:
-
Aqueous Component (A): Prepare a 25 mM phosphate buffer.
-
Organic Component (B): Acetonitrile or Methanol.
-
-
pH Adjustment:
-
Prepare four different batches of the aqueous component (A). Adjust the pH of each batch to 6.0, 4.5, 3.0, and 2.5, respectively, using phosphoric acid.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (Use the same column for all experiments).
-
Mobile Phase: Mix the pH-adjusted aqueous component with the organic component in a suitable ratio (e.g., 60:40 A:B). Filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a standard solution of this compound.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the this compound standard under each mobile phase pH condition.
-
Measure the tailing factor for the this compound peak in each chromatogram.
-
Compare the results to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).
-
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the effectiveness of a competing acid in the mobile phase for reducing peak tailing.
-
Prepare Mobile Phases:
-
Mobile Phase 1 (Control): Prepare the mobile phase at the optimal pH determined in Protocol 1 (e.g., pH 3.0).
-
Mobile Phase 2 (Test): To the control mobile phase, add 0.1% (v/v) formic acid.
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
-
Analysis:
-
Inject the this compound standard using both mobile phases.
-
Measure and compare the tailing factor of the this compound peak obtained with and without the formic acid additive.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Effect of mobile phase pH on this compound and silanol interactions.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. aapco.org [aapco.org]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Mitigating Matrix Effects in Ibufenac Bioanalytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in Ibufenac bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound bioanalytical assays?
A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components of the sample matrix.[1] In this compound bioassays, endogenous substances from biological samples like plasma, serum, or urine can interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[1][2]
Q2: What are the primary causes of matrix effects in this compound bioanalysis?
A2: The primary causes of matrix effects in this compound bioanalysis are endogenous components of the biological matrix that co-elute with this compound.[3] Phospholipids are a major contributor to matrix-induced ionization suppression, as they are abundant in cell membranes and often co-extract with the analyte during sample preparation.[2] Other potential sources of interference include proteins, salts, and anticoagulants introduced during sample collection.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run matrix effects occur. A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Any deviation in the baseline signal of this compound indicates the presence of ion suppression or enhancement.[3]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[3] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects.[4] An ideal IS has physicochemical properties very similar to the analyte and co-elutes with it. A stable isotope-labeled (SIL) this compound (e.g., this compound-d4) is the preferred choice as it behaves nearly identically to the unlabeled analyte during sample preparation and chromatographic separation, thus experiencing the same degree of matrix effect.[4][5][6] This co-elution allows for the ratio of the analyte signal to the IS signal to remain constant, even in the presence of ion suppression or enhancement, thereby ensuring accurate quantification.[4]
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in my this compound bioanalytical assay.
Possible Cause: Undiagnosed or inadequately compensated matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram.
-
Quantify the matrix effect using the post-extraction spike method. A matrix factor significantly different from 1.0 indicates a substantial matrix effect.[3]
-
-
Optimize Sample Preparation:
-
If currently using Protein Precipitation (PPT), consider switching to a more rigorous sample cleanup technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[2]
-
For LLE, optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind.
-
For SPE, select a sorbent and elution solvent that provides the best separation of this compound from matrix components.
-
-
Refine Chromatographic Conditions:
-
Adjust the chromatographic gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Consider using a different stationary phase that offers alternative selectivity.
-
-
Evaluate Internal Standard Performance:
-
If not already using one, incorporate a stable isotope-labeled internal standard for this compound (e.g., this compound-d4).[7]
-
Ensure that the internal standard and this compound co-elute.
-
Problem: Significant ion suppression is observed at the retention time of this compound.
Possible Cause: Co-elution of phospholipids or other endogenous matrix components.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Implement a phospholipid removal strategy. This can be achieved using specific SPE cartridges or plates designed for phospholipid depletion.
-
Switch from PPT to LLE or SPE, as these methods are generally more effective at removing phospholipids.[2]
-
-
Modify Chromatographic Separation:
-
Increase the organic content of the mobile phase at the end of the analytical run to ensure that late-eluting hydrophobic compounds like phospholipids are washed from the column.
-
Employ a guard column to protect the analytical column from strongly retained matrix components.
-
-
Consider a Different Ionization Source:
-
If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, evaluate the performance of Atmospheric Pressure Chemical Ionization (APCI), as it can be less prone to ion suppression for certain compounds.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90% | 20-40% (Suppression) | Fast, simple, inexpensive | Less clean extract, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 85-95% | 10-25% (Suppression) | Cleaner extract than PPT | More labor-intensive, emulsion formation can occur |
| Solid-Phase Extraction (SPE) | 90-100% | <15% (Suppression) | Cleanest extract, high recovery | More expensive, requires method development |
Note: The values presented are representative and can vary depending on the specific biological matrix and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract:
-
Process a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol (PPT, LLE, or SPE).
-
-
Prepare Post-Extraction Spiked Samples:
-
Spike the blank matrix extract with this compound at low and high quality control (QC) concentrations.
-
-
Prepare Neat Solutions:
-
Prepare solutions of this compound in the final reconstitution solvent at the same low and high QC concentrations.
-
-
LC-MS/MS Analysis:
-
Analyze both the post-extraction spiked samples and the neat solutions using your validated LC-MS/MS method.
-
-
Calculate Matrix Factor (MF):
-
Calculate the MF using the following formula:
-
MF (%) = (Peak Area of Analyte in Post-Extraction Spiked Sample / Peak Area of Analyte in Neat Solution) * 100
-
-
-
Interpretation:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Ideally, the absolute matrix factor should be between 85% and 115%.[3]
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
-
Prepare Infusion Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and detectable signal.
-
-
Set up the Infusion System:
-
Using a syringe pump, deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer.
-
-
Analyze Blank Matrix:
-
Inject an extracted blank matrix sample onto the LC-MS/MS system.
-
-
Monitor this compound Signal:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Mandatory Visualizations
Caption: Workflow for the systematic assessment and mitigation of matrix effects.
Caption: Decision-making process for troubleshooting ion suppression.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) selectivity of ibufenac and its structurally related successor, ibuprofen. The following sections detail the quantitative inhibitory activities, the experimental methodologies used to determine these values, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of this compound and ibuprofen against the two primary COX isoforms, COX-1 and COX-2, is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to denote the selectivity of a nonsteroidal anti-inflammatory drug (NSAID).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | 17.4[1] | 13.1[1] | 0.75 |
| Ibuprofen | 12[2], 13[3] | 80[2], 370[3] | 6.67 - 28.46 |
Note: IC50 values for ibuprofen can vary between studies due to different experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the assay type (e.g., purified enzyme vs. whole blood). The data presented here reflects a range from published literature to provide a comprehensive view.
Based on the available data, this compound demonstrates a relatively non-selective profile, inhibiting both COX-1 and COX-2 with similar potency. In contrast, ibuprofen shows a preferential, albeit modest, selectivity for COX-1 inhibition.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity involves various in vitro assays. The two most common methods are the whole blood assay and the purified enzyme assay.
Whole Blood Assay
This ex vivo method provides a more physiologically relevant assessment of NSAID activity as it accounts for factors like protein binding.
-
COX-1 Activity Measurement:
-
Whole blood from healthy, drug-free donors is collected.
-
Aliquots of blood are incubated with various concentrations of the test compound (this compound or ibuprofen) or a vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane B2 (TXB2).
-
Serum is separated by centrifugation.
-
TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 is calculated by determining the concentration of the drug that causes a 50% reduction in TXB2 production compared to the vehicle control.
-
-
COX-2 Activity Measurement:
-
Heparinized whole blood is used to prevent clotting.
-
The blood is pre-incubated with a selective COX-1 inhibitor, such as low-dose aspirin, to isolate COX-2 activity.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
Various concentrations of the test compound or a vehicle control are added.
-
The samples are incubated to allow for COX-2-mediated production of prostaglandin E2 (PGE2).
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified by ELISA.
-
The IC50 value for COX-2 is calculated by determining the concentration of the drug that causes a 50% reduction in PGE2 production.
-
Purified Enzyme Assay
This in vitro method utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory effect of the compounds.
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, a heme cofactor, and the respective COX enzyme.
-
Inhibition: The enzyme is pre-incubated with various concentrations of the test compound (this compound or ibuprofen) or a vehicle control.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: The enzymatic reaction leads to the production of prostaglandins. The conversion of a chromogenic substrate by the peroxidase activity of COX is often measured spectrophotometrically to determine the rate of reaction.
-
IC50 Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
COX Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for COX Inhibition Assay
This diagram outlines the general steps involved in determining the COX inhibitory activity of a compound using a whole blood assay.
Caption: Workflow for Whole Blood COX Inhibition Assay.
References
A Comparative Analysis of Ibufenac and Ibuprofen-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hepatotoxicity associated with two non-steroidal anti-inflammatory drugs (NSAIDs), Ibufenac and its successor, Ibuprofen. While both belong to the same class of propionic acid derivatives, their clinical histories regarding liver safety are markedly different. This compound was withdrawn from the market due to severe liver toxicity, whereas Ibuprofen is generally considered to have a lower risk of hepatotoxicity and is widely available as an over-the-counter medication.[1][2] This guide will delve into the available data on their respective liver injury profiles, detail the experimental protocols used to assess NSAID-induced hepatotoxicity, and visualize the underlying mechanisms and experimental workflows.
Clinical and Preclinical Hepatotoxicity Profiles
Direct comparative preclinical studies on the hepatotoxicity of this compound and Ibuprofen are scarce in publicly available literature, largely due to this compound's withdrawal from the market.[3] The understanding of this compound's hepatotoxicity is primarily derived from clinical reports that led to its discontinuation. In contrast, Ibuprofen's potential for liver injury has been more extensively studied, with a general consensus that while it can cause liver damage, the incidence is rare.[4][5]
This compound
This compound was introduced as an anti-inflammatory agent but was subsequently withdrawn from the market in the United Kingdom and the United States due to reports of severe hepatotoxicity.[2][3] The liver injury associated with this compound was often characterized by jaundice and, in some cases, led to fatal outcomes. The mechanism of this compound-induced hepatotoxicity is not well-elucidated in available literature but is presumed to be idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not directly dose-related.[1]
Ibuprofen
Ibuprofen is one of the most commonly used NSAIDs, and while generally considered safe for the liver, it is not devoid of risk.[4] Ibuprofen-induced liver injury is rare, with an estimated incidence of 1 to 10 cases per 100,000 prescriptions.[1] The presentation of injury can be hepatocellular, cholestatic, or mixed.[6] Most cases are mild to moderate in severity and resolve upon discontinuation of the drug.[6] However, severe cases leading to acute liver failure and the need for liver transplantation have been reported.[6]
The mechanisms underlying Ibuprofen-induced hepatotoxicity are thought to be multifactorial and can include:
-
Idiosyncratic Reactions: Similar to this compound, most cases of Ibuprofen-induced liver injury are considered idiosyncratic and may involve an immune-mediated response.[6]
-
Metabolic Aberration: The formation of reactive metabolites during the metabolism of Ibuprofen in the liver could lead to cellular damage.[6]
-
Mitochondrial Injury: Some studies suggest that NSAIDs can cause mitochondrial dysfunction, leading to oxidative stress and cell death.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system can contribute to liver cell injury.
Quantitative Data on Hepatotoxicity
Due to the withdrawal of this compound, there is a lack of published preclinical studies with quantitative data that would allow for a direct comparison with Ibuprofen. The following table summarizes the key differences based on clinical observations and available literature.
| Parameter | This compound | Ibuprofen |
| Clinical Status | Withdrawn from the market due to hepatotoxicity.[2][3] | Widely available, with a low incidence of hepatotoxicity.[4][5] |
| Incidence of DILI | Considered high enough to warrant withdrawal. | Rare, estimated at 1-10 cases per 100,000 prescriptions.[1] |
| Pattern of Liver Injury | Primarily hepatocellular with jaundice. | Can be hepatocellular, cholestatic, or mixed.[6] |
| Severity | Severe, with reports of fatalities. | Mostly mild to moderate and reversible, with rare cases of acute liver failure.[6] |
| Mechanism | Presumed to be idiosyncratic.[1] | Idiosyncratic, potentially immune-mediated, metabolic, and involving mitochondrial injury and oxidative stress.[6] |
Experimental Protocols for Assessing Hepatotoxicity
The following are detailed methodologies for key experiments typically employed in the preclinical assessment of drug-induced liver injury (DILI). These protocols would be essential for a direct comparative study of this compound and Ibuprofen.
Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Objective: To quantify the levels of liver enzymes released into the bloodstream upon hepatocellular damage.
Protocol:
-
Sample Collection: Blood is collected from the study animals (e.g., rats or mice) via cardiac puncture or from the tail vein at specified time points after drug administration. The blood is allowed to clot at room temperature and then centrifuged to separate the serum.[7]
-
Assay Principle: The activity of ALT and AST is measured using commercially available kits. These assays are typically based on enzymatic reactions where the transfer of an amino group from a substrate is coupled to a reaction that produces a colored or fluorescent product, which is then quantified spectrophotometrically or fluorometrically.[8]
-
Procedure (Example using a colorimetric assay):
-
A specific volume of serum (e.g., 10 µL) is added to a microplate well.[9]
-
The reaction is initiated by adding a reagent solution containing the necessary substrates and enzymes.[9]
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period.[9]
-
A color developer is added, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.[9]
-
The enzyme activity is calculated based on a standard curve generated with known concentrations of a standard.[9]
-
Histopathological Analysis of Liver Tissue
Objective: To visually assess the extent and nature of liver cell damage.
Protocol:
-
Tissue Collection and Fixation: At the end of the study, animals are euthanized, and the liver is excised. A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks using a microtome and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: The stained slides are examined under a light microscope by a qualified pathologist. Key features to be assessed include:[10][11]
-
Hepatocellular necrosis and apoptosis: The death of liver cells.
-
Inflammation: Infiltration of inflammatory cells such as neutrophils and lymphocytes.
-
Steatosis: Accumulation of fat droplets within hepatocytes.
-
Cholestasis: Evidence of bile plugs and bile duct injury.
-
Fibrosis: The formation of scar tissue.
-
Measurement of Reactive Oxygen Species (ROS) in Liver Tissue
Objective: To quantify the level of oxidative stress in the liver.
Protocol:
-
Tissue Homogenization: A portion of the fresh or frozen liver tissue is homogenized in a cold buffer.
-
Assay Principle: Dihydroethidium (DHE) is a commonly used fluorescent probe for detecting superoxide radicals. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[12]
-
Procedure:
-
Liver sections or homogenates are incubated with the DHE probe at 37°C in the dark.[12]
-
After incubation, the tissue or homogenate is washed to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader at an appropriate excitation and emission wavelength.[12]
-
The level of ROS is proportional to the fluorescence intensity.
-
Measurement of Glutathione (GSH) in Liver Tissue
Objective: To assess the level of a key intracellular antioxidant.
Protocol:
-
Tissue Homogenization: A portion of the liver tissue is homogenized in a solution containing a deproteinizing agent, such as sulfosalicylic acid (SSA), to prevent GSH oxidation.[13]
-
Assay Principle: The most common method for measuring GSH is the enzymatic recycling assay. GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form oxidized glutathione (GSSG) and 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color. GSSG is then reduced back to GSH by glutathione reductase, allowing for the continuous production of TNB.[13]
-
Procedure:
-
The deproteinized supernatant of the liver homogenate is added to a microplate well.[14]
-
A reaction mixture containing DTNB and glutathione reductase is added to initiate the reaction.[14]
-
The rate of TNB formation is monitored by measuring the change in absorbance at 405-412 nm over time using a microplate reader.[15][16]
-
The GSH concentration is determined by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.[14]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate a proposed signaling pathway for NSAID-induced hepatotoxicity and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathways in NSAID-induced hepatotoxicity.
Caption: Experimental workflow for comparative hepatotoxicity assessment.
Conclusion
The disparate clinical histories of this compound and Ibuprofen underscore the critical importance of thorough preclinical and clinical evaluation of drug-induced liver injury. While this compound serves as a cautionary tale of severe NSAID-induced hepatotoxicity leading to market withdrawal, Ibuprofen represents a generally safer alternative, albeit with a recognized, though rare, potential for liver injury. The lack of direct comparative experimental data on this compound limits a quantitative assessment against Ibuprofen. However, the established experimental protocols for evaluating DILI provide a clear framework for how such a comparison would be conducted. Future research, potentially utilizing modern in vitro models with preserved metabolic capabilities, could further elucidate the specific mechanisms responsible for the differing hepatotoxic profiles of these two structurally related NSAIDs.
References
- 1. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Ibuprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ALT (Alanine Aminotransferase) Test: Purpose, Procedure, and Results [healthline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mmpc.org [mmpc.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. assaygenie.com [assaygenie.com]
A Head-to-Head In Vitro Comparison of Ibufenac and Other Profen NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of Ibufenac and other prominent profen-class nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Ketoprofen, and Flurbiprofen. The following sections detail their relative potency in inhibiting key enzymes in the inflammatory cascade, their effects on cellular models of inflammation, and the underlying signaling pathways they modulate. All quantitative data is presented in standardized tables, and experimental methodologies are described to support data interpretation and future research.
Cyclooxygenase (COX) Inhibition: The Primary Mechanism of Action
The principal mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] The relative inhibition of these isoforms is a key determinant of both the therapeutic efficacy and the side-effect profile of an NSAID.
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and other profen NSAIDs against COX-1 and COX-2. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Table 1: In Vitro COX-1 and COX-2 Inhibition of Profen NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 17.4 | 13.1 | 1.33 |
| Ibuprofen | 2.1 - 14.76 | 1.6 - 71.4 | Variable |
| Ketoprofen | 0.024 (S-enantiomer) | 5.3 (S-enantiomer) | 0.0045 (S-enantiomer) |
| Flurbiprofen | 0.85 (S-enantiomer) | 0.48 (S-enantiomer) | 1.77 (S-enantiomer) |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The enantiomeric form of the drug can significantly impact its activity.
Anti-Inflammatory Effects Beyond Cyclooxygenase Inhibition
Profen NSAIDs exert their anti-inflammatory effects through various mechanisms beyond COX inhibition. These include the modulation of neutrophil function and the inhibition of other pro-inflammatory enzymes like lipoxygenase.
Inhibition of Neutrophil Function
Neutrophils play a crucial role in the inflammatory response. Their adhesion to the endothelium is a critical step in their migration to the site of inflammation.[2] Several NSAIDs have been shown to inhibit neutrophil adherence and other functions.
Table 2: In Vitro Effects of Profen NSAIDs on Neutrophil Function
| NSAID | Assay | Key Findings |
| Ibuprofen | Neutrophil Adherence | Inhibited neutrophil adherence to endothelium.[3] |
| Ketoprofen | Neutrophil-Endothelial Attachment | Strongly inhibited neutrophil-endothelial cell attachment.[4] |
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Some NSAIDs have been shown to inhibit LOX activity, which may contribute to their overall anti-inflammatory profile.
Table 3: In Vitro Lipoxygenase (LOX) Inhibition by Profen NSAIDs
| NSAID | Assay | IC50 (µM) |
| Ibuprofen | 15-LOX Inhibition (Chemiluminescence) | Data not specified |
| Ketoprofen | 15-LOX Inhibition (Chemiluminescence) | Data not specified |
Note: A study reported that Ibuprofen and Ketoprofen exhibited 15-LOX inhibition, with Naproxen being the most active inhibitor among the tested NSAIDs with an IC50 of 3.52 ± 0.08 µM.[5]
Modulation of Pro-Inflammatory Signaling Pathways
The anti-inflammatory effects of profen NSAIDs are also mediated by their interference with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Key pathways implicated include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Ibuprofen has been shown to inhibit the constitutive activation of NF-κB in prostate cancer cells.[6] It has also been demonstrated to affect NF-κB and Wnt/β-catenin signaling pathways in colon adenomas.[7][8]
Figure 1: Simplified diagram of pro-inflammatory signaling pathways potentially inhibited by profen NSAIDs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay is a widely accepted method for determining the inhibitory potency of NSAIDs on COX-1 and COX-2 in a physiologically relevant matrix.[9]
Workflow:
Figure 2: Workflow for the in vitro human whole blood COX inhibition assay.
Detailed Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-2 Assay Preparation: For the selective measurement of COX-2 activity, whole blood is pre-incubated with aspirin to irreversibly inactivate platelet COX-1.
-
NSAID Incubation: Aliquots of whole blood (with or without prior aspirin treatment) are incubated with various concentrations of the test profen NSAID or a vehicle control for a specified period at 37°C.
-
COX Activity Stimulation:
-
COX-1 Activity: In non-aspirin-treated blood, clotting is induced to stimulate platelet COX-1 to produce Thromboxane B2 (TXB2).
-
COX-2 Activity: In aspirin-treated blood, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes, leading to the production of Prostaglandin E2 (PGE2).[9]
-
-
Reaction Termination and Analysis: The reaction is stopped, and serum or plasma is collected. The levels of TXB2 (a stable metabolite of the COX-1 product Thromboxane A2) and PGE2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Concentration-response curves are generated, and the IC50 values are calculated.
In Vitro Neutrophil Adherence Assay
This assay measures the ability of a compound to inhibit the attachment of neutrophils to endothelial cells, a key step in the inflammatory cascade.[10]
Detailed Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in multi-well plates.
-
Endothelial Cell Activation: The HUVEC monolayer is activated with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Neutrophil Labeling: Isolated neutrophils are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.
-
Co-incubation: The labeled neutrophils are pre-incubated with various concentrations of the profen NSAID or vehicle control and then added to the activated HUVEC monolayer.
-
Washing and Quantification: After a defined incubation period, non-adherent neutrophils are removed by gentle washing. The fluorescence of the remaining adherent neutrophils is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of neutrophil adherence is calculated for each concentration of the NSAID, and the inhibitory effect is determined.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.[11]
Detailed Methodology:
-
Enzyme and Substrate Preparation: A solution of a lipoxygenase enzyme (e.g., soybean 15-lipoxygenase or human 5-lipoxygenase) and its substrate (e.g., linoleic acid or arachidonic acid) are prepared in a suitable buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the profen NSAID or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The formation of the hydroperoxy fatty acid product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the product of linoleic acid metabolism).
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each NSAID concentration is determined to calculate the IC50 value.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The neutrophil adherence assay as a method for detecting unique anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal antiinflammatory agents inhibit stimulated neutrophil adhesion to endothelium: adenosine dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of in vitro neutrophil-endothelial attachment through shedding of L-selectin by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activation of IkappaB kinase alpha and NF-kappaB in prostate cancer cells is inhibited by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen inhibits activation of nuclear {beta}-catenin in human colon adenomas and induces the phosphorylation of GSK-3{beta} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro pro-inflammatory enzyme inhibition and anti-oxidant potential of selected Sri Lankan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Ibufenac and its Metabolites in Drug Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Ibufenac and its principal metabolites in drug immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay results in both clinical and forensic settings, as well as in drug development to avoid misinterpretation of bioanalytical data. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to clarify metabolic pathways and experimental workflows.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, structurally similar to ibuprofen. Like other NSAIDs, this compound undergoes metabolism in the body, leading to the formation of various metabolites. Drug immunoassays, which are widely used for the rapid screening of drugs and their metabolites, rely on the specific binding of antibodies to their target analytes. However, the structural similarity between a parent drug, its metabolites, and other related compounds can lead to cross-reactivity, where a non-target compound is detected by the assay, potentially leading to false-positive results or inaccurate quantification.
This guide focuses on the known and potential cross-reactivity of this compound and its metabolites in commonly used immunoassay platforms.
This compound Metabolism
The primary metabolic pathway for this compound involves conjugation to form an acyl glucuronide. This glucuronide metabolite has been noted to be more reactive than the corresponding metabolite of ibuprofen. While specific hydroxylated and carboxylated metabolites of this compound are not extensively documented in the readily available literature, the metabolism of the structurally analogous drug, ibuprofen, is well-characterized and can serve as a predictive model. The major metabolites of ibuprofen include hydroxylated and carboxylated derivatives, which are then, along with the parent drug, conjugated with glucuronic acid.
Inferred Metabolic Pathway of this compound
A Comparative Guide to the Full Validation of Analytical Methods for Ibufenac Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like Ibufenac is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various validated analytical methods for the quantification of this compound, presenting supporting experimental data and detailed methodologies.
Comparison of Validated Analytical Methods
Several analytical techniques have been successfully validated for the quantification of this compound in pharmaceutical formulations. The choice of method often depends on factors such as the required sensitivity, selectivity, speed, and available instrumentation. The following tables summarize the performance characteristics of prominent methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Thin-Layer Chromatography (TLC)-Densitometry.
| Parameter | HPLC Method 1 [1][2][3] | HPLC Method 2 [4] | UPLC-MS/MS Method [5] | FTIR Spectroscopy Method [6][7] | TLC-Densitometry Method |
| Linearity Range | 10-50 µg/mL[3] | 0.4 - 1.6 mg/mL[4] | 1-5000 ng/mL[5] | Not explicitly stated, but a calibration curve was generated.[6] | 2-10 mg/mL |
| Correlation Coefficient (R²) | 0.998[3] | 0.9999[4] | 0.9921[5] | Not explicitly stated | 0.9973 |
| Accuracy (% Recovery) | Nearly 100%[3] | 100.48%[4] | Within ±15% of nominal concentrations | 98-110%[6] | 80-110% |
| Precision (% RSD) | < 2% | Intraday: < 1.0%[8] | Within and between days < 6.24%[5] | Good repeatability (RSD ≤ 2%) | Intraday and interday RSD ≤ 2% |
| Limit of Detection (LOD) | ≥ 50 μg/mL (by titration)[9] | 0.036 mg/mL[4] | Not explicitly stated | 0.88 mg/mL | 0.88 mg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.110 mg/mL[4] | Not explicitly stated | 2.70 mg/mL | 2.70 mg/mL |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for the quality control of this compound in pharmaceutical products.[6]
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector is typically used.
-
Column: An Agilent ZORBAX Eclipse Plus C18 column (250 × 4.6 mm, 5 μm particle size) is a suitable choice for good separation efficiency.[1][2]
-
Mobile Phase: A gradient elution using a mixture of 10 mM sodium phosphate buffer (pH 6.9) as mobile phase A and acetonitrile as mobile phase B is effective.[1][2] An isocratic mobile phase of water (85%) and ethanol (15%) has also been reported.[9]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1][2]
-
Detection: UV detection at a wavelength of 214 nm is used for monitoring the analyte.[1][2]
-
Temperature: The column temperature is maintained at 40 °C.[1][2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This technique offers high sensitivity and a rapid analysis time.[5]
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.
-
Mobile Phase: An optimal mobile phase consists of water (with 0.1% formic acid) and acetonitrile.[5]
-
Flow Rate: A flow rate of 0.15 mL/min is utilized.[5]
-
Column Temperature: The column is maintained at 40 °C.[5]
-
Injection Volume: A small injection volume of 5 μL is used.[5]
-
Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode. The mass transitions for this compound are m/z 205.0 → 159.0.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) Method
This method involves the extraction of the active ingredient followed by spectroscopic measurement.[6][7]
-
Sample Preparation: The active ingredient is extracted from the pharmaceutical formulation using chloroform.[6][7]
-
Analysis: The quantification is based on measuring the area of the infrared band corresponding to the carbonyl group, which is centered at 1721.5 cm-1.[6][7]
Thin-Layer Chromatography (TLC)-Densitometry Method
A simple and accurate method for the analysis of this compound in pharmaceutical preparations.
-
Stationary Phase: Silica gel 60 F254 plates are used as the stationary phase.
-
Mobile Phase: A mixture of chloroform and methanol (10:1 v/v) serves as the mobile phase.
-
Detection and Quantification: After development, the plates are scanned with a densitometer to quantify the separated this compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound quantification, a widely accepted and robust technique.
Caption: Workflow for HPLC Method Validation of this compound.
This comprehensive guide provides a solid foundation for selecting and implementing a validated analytical method for this compound quantification. The choice of the most suitable technique will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available resources. The provided data and protocols offer a valuable starting point for any laboratory involved in the quality control and development of this compound-containing products.
References
- 1. [PDF] Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds [agris.fao.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Metabolic Stability Analysis: Ibufenac vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of two structurally related non-steroidal anti-inflammatory drugs (NSAIDs), Ibufenac and Ibuprofen. Understanding the metabolic fate of drug candidates is a cornerstone of preclinical development, influencing critical parameters such as bioavailability, duration of action, and potential for drug-drug interactions. This document summarizes key experimental data, outlines relevant metabolic pathways, and provides detailed experimental protocols to aid researchers in their own investigations.
Executive Summary
Ibuprofen is a widely used NSAID with a well-characterized metabolic profile, primarily cleared through oxidation by cytochrome P450 enzymes, followed by glucuronidation. In contrast, comprehensive in vitro metabolic stability data for this compound, an analog of Ibuprofen with a history of adverse reactions, is less readily available in the public domain. However, existing studies on their respective acyl glucuronide metabolites indicate a significant difference in chemical reactivity, with this compound's glucuronide being notably less stable. This guide presents the available quantitative data for Ibuprofen's metabolic stability and qualitative comparisons for this compound, alongside a detailed protocol for a standard in vitro microsomal stability assay that can be employed to generate comparative data.
In Vitro Metabolic Stability: Quantitative Data
Table 1: In Vitro Metabolic Parameters for Ibuprofen in Human Liver Microsomes
| Parameter | S-Ibuprofen | R-Ibuprofen | Reference |
| Metabolic Pathway | 2-Hydroxylation | 2-Hydroxylation | [1] |
| Vmax (pmol/min/mg) | 566 ± 213 | 510 ± 117 | [1] |
| Km (µM) | 38 ± 13 | 47 ± 20 | [1] |
| Metabolic Pathway | 3-Hydroxylation | 3-Hydroxylation | [1] |
| Vmax (pmol/min/mg) | 892 ± 630 | 593 ± 113 | [1] |
| Km (µM) | 21 ± 6 | 29 ± 8 | [1] |
Note: Vmax represents the maximum rate of reaction, and Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Metabolic Pathways and Bioactivation
The primary metabolic pathways for Ibuprofen involve Phase I oxidation followed by Phase II conjugation.
-
Phase I Metabolism (Oxidation): Ibuprofen is metabolized by cytochrome P450 enzymes, predominantly CYP2C9, and to a lesser extent, CYP2C8.[2][3] This results in the formation of hydroxylated metabolites, primarily 2-hydroxyibuprofen and 3-hydroxyibuprofen, which are pharmacologically inactive.[2]
-
Phase II Metabolism (Glucuronidation): The carboxyl group of Ibuprofen and its hydroxylated metabolites can undergo glucuronidation to form acyl glucuronides.
While specific data on the P450-mediated metabolism of this compound is scarce, it is known to undergo glucuronidation. A key differentiator between the two compounds lies in the reactivity of these acyl glucuronide metabolites. In vitro studies have shown that the acyl glucuronide of this compound is more reactive and degrades faster than the corresponding metabolite of Ibuprofen.[4] This increased reactivity of the this compound glucuronide has been suggested as a potential contributor to the adverse effects observed with this compound.[4]
References
- 1. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Biopharmaceutical evaluation of this compound, ibuprofen, and their hydroxyethoxy analogs in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and reactivity of ibuprofen and this compound acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibufenac Acyl Glucuronide: A Comparative Analysis of Reactivity with Ibuprofen Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ibufenac acyl glucuronide and ibuprofen acyl glucuronide. This compound, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to hepatotoxicity, serves as a critical case study in understanding the bioactivation of carboxylic acid drugs. Its comparison with the structurally similar and widely used NSAID, ibuprofen, offers valuable insights for drug development and safety assessment. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biochemical pathways.
Executive Summary
Experimental evidence consistently demonstrates that this compound acyl glucuronide is significantly more reactive and less stable than ibuprofen acyl glucuronide.[1][2] This heightened reactivity of the this compound conjugate leads to a greater propensity for covalent binding to proteins, a mechanism strongly implicated in the idiosyncratic drug toxicity observed with this compound.[3] In vivo studies in rhesus monkeys have shown that the maximum protein adduct formation was 60% higher for this compound compared to ibuprofen, even when plasma exposure to the this compound acyl glucuronide was lower.[4][5] The primary structural difference—the absence of an α-methyl group in this compound—is a key determinant of its increased reactivity.[2][3]
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the reactivity of this compound and ibuprofen acyl glucuronides based on available experimental data.
| Parameter | This compound Acyl Glucuronide | Ibuprofen Acyl Glucuronide | Reference(s) |
| In Vitro Degradation | Faster degradation in aqueous buffer, human serum albumin (HSA), and human plasma. | More stable with a longer half-life in comparable in vitro systems. | [4][6] |
| In Vivo Protein Adduct Formation | Maximum protein adduct formation was 60% higher in rhesus monkeys. | Lower levels of protein adduct formation observed in vivo. | [4][5] |
| Plasma Exposure (AUC ratio of Glucuronide/Parent Drug) | 10.5% in rhesus monkeys. | 22.8% in rhesus monkeys. | [4] |
Biochemical Pathway of Acyl Glucuronide Reactivity
Acyl glucuronides can covalently modify proteins through two primary mechanisms: direct transacylation and indirect glycation following acyl migration. The following diagram illustrates these pathways.
Caption: Reaction pathways of acyl glucuronides leading to protein adducts.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for assessing acyl glucuronide reactivity.[7][8]
Biosynthesis of Acyl Glucuronides
Objective: To generate this compound and ibuprofen acyl glucuronides in vitro using human liver microsomes.
Materials:
-
This compound and Ibuprofen
-
Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Ice bath
-
Incubator/water bath (37°C)
-
Acetonitrile (ACN) with 1% formic acid (quenching solution)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the parent drug (this compound or ibuprofen) in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube on ice, combine Tris-HCl buffer, MgCl₂, and the parent drug stock solution.
-
Add HLM to the mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2 hours).
-
Terminate the reaction by adding 2 volumes of ice-cold quenching solution.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Collect the supernatant for analysis or for use in subsequent reactivity assays.
-
Confirm the formation of the 1-O-β acyl glucuronide using LC-MS/MS and its sensitivity to β-glucuronidase.
In Vitro Assessment of Acyl Glucuronide Reactivity with Human Serum Albumin (HSA)
Objective: To compare the extent of covalent binding of this compound and ibuprofen acyl glucuronides to HSA.
Materials:
-
Biosynthesized acyl glucuronide solutions
-
Human Serum Albumin (HSA) solution in phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Trichloroacetic acid (TCA) or organic solvent for protein precipitation
-
Phosphate buffer (for washing)
-
Sodium hydroxide (NaOH) or other base for hydrolysis
-
LC-MS/MS system
Procedure:
-
Add an aliquot of the biosynthesized acyl glucuronide supernatant to a pre-warmed HSA solution.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, precipitate the protein by adding an equal volume of ice-cold TCA or a suitable organic solvent.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet multiple times with phosphate buffer to remove any non-covalently bound drug.
-
Hydrolyze the protein-adducts by resuspending the pellet in NaOH solution and incubating (e.g., at 60°C for 1 hour) to release the parent drug.
-
Neutralize the solution and centrifuge.
-
Analyze the supernatant for the concentration of the released parent drug (this compound or ibuprofen) using a validated LC-MS/MS method.
-
Calculate the amount of covalently bound drug per milligram of protein.
Logical Workflow for Reactivity Assessment
The following diagram outlines the logical workflow for the experimental assessment of acyl glucuronide reactivity.
Caption: Workflow for assessing acyl glucuronide reactivity.
Conclusion
The increased reactivity of this compound acyl glucuronide compared to its ibuprofen counterpart underscores the critical role of subtle structural modifications in determining the safety profile of a drug. The methodologies and data presented in this guide provide a framework for the early-stage assessment of acyl glucuronide reactivity, aiding in the selection of drug candidates with a lower potential for metabolic bioactivation and associated toxicities. For drug development professionals, understanding these structure-reactivity relationships is paramount in designing safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. Disposition and reactivity of ibuprofen and this compound acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and reactivity of ibuprofen and this compound acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
Benchmarking Ibufenac: A Comparative Analysis of its Inhibitory Potency Against Novel and Established COX Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the inhibitory potency of Ibufenac against a panel of established and novel Cyclooxygenase (COX) inhibitors has been compiled to provide researchers, scientists, and drug development professionals with a valuable benchmarking resource. This guide presents key inhibitory concentration (IC50) data in a structured format, details standardized experimental protocols for assessing COX inhibition, and provides visual representations of relevant biological pathways and workflows.
This compound, a non-steroidal anti-inflammatory drug (NSAID), demonstrates inhibitory activity against both COX-1 and COX-2 isoforms. This dual inhibition profile is a critical consideration in drug development, influencing both therapeutic efficacy and potential side-effect profiles. Understanding its potency relative to newer, more selective agents is crucial for ongoing research and development in inflammation and pain management.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of established and novel COX inhibitors against COX-1 and COX-2. Lower IC50 values indicate greater potency.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Dual Inhibitor | 17.4 [1] | 13.1 [1] | 1.33 |
| Ibuprofen | Non-selective NSAID | 13[2][3] | 370[2][3] | 0.035 |
| Diclofenac | Non-selective NSAID | 0.004 | 0.0013 | 3.08 |
| Celecoxib | COX-2 Selective | 15[4] | 0.04[4][5] | 375 |
| Rofecoxib | COX-2 Selective | >50 | 0.018[6] | >2778 |
| Etoricoxib | COX-2 Selective | 116[7] | 1.1[7] | 105.45 |
| Thiazole Derivative (Example) | Novel COX-2 Selective | - | - | - |
| Quinoline Derivative (Example) | Novel COX Inhibitor | - | - | - |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from various sources for comparative purposes. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50; a higher value indicates greater selectivity for COX-2.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory potency is typically conducted using an in vitro enzyme immunoassay (EIA) or a whole blood assay. The following is a generalized protocol that outlines the key steps involved.
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. The enzyme is typically diluted in a Tris-HCl buffer.
-
Cofactor Addition: Heme and a reducing agent (e.g., glutathione) are added to the enzyme preparation to ensure optimal enzymatic activity.
-
Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme/cofactor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a strong acid (e.g., HCl).
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA). The concentration of PGE2 is inversely proportional to the degree of COX inhibition.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in COX inhibition, the following diagrams have been generated using Graphviz.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
This comparative guide provides a quantitative and methodological framework for evaluating the inhibitory potency of this compound in the context of both established and emerging COX inhibitors. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating informed decision-making in drug discovery and development projects focused on inflammatory and pain pathways.
References
A Historical Meta-Analysis: Ibufenac Versus Aspirin in Clinical Applications
A Comparative Review of Efficacy, Safety, and Mechanistic Profiles for Researchers and Drug Development Professionals
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the trajectory from historical precursors to modern therapeutics offers valuable insights into the evolution of safety and efficacy standards. This guide provides a meta-analysis of historical clinical data on Ibufenac and its successor, Ibuprofen, in comparison to the perennial benchmark, Aspirin. This compound, a phenylacetic acid derivative, showed early promise as an anti-inflammatory and analgesic agent but was withdrawn from the market due to concerns of hepatotoxicity.[1][2] Its structural analog, Ibuprofen, was subsequently developed and has become a widely used over-the-counter medication.
Due to the limited availability of direct comparative clinical trial data for this compound, this analysis will leverage data from its close structural and functional successor, Ibuprofen, as a surrogate for a comprehensive comparison with Aspirin. This approach allows for a robust evaluation of the pharmacological class while acknowledging the historical context of this compound's clinical use. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative data, and mechanistic pathways.
Data Summary: this compound, Ibuprofen, and Aspirin
Historical accounts suggest that this compound possessed an anti-inflammatory potency two to four times that of aspirin in animal models.[3] Early clinical studies in rheumatoid arthritis indicated that this compound was as effective as aspirin at the dosages administered and was associated with considerably fewer side effects.[4] However, the most significant differentiator that led to the discontinuation of this compound was its association with liver damage.[1][2]
To provide a quantitative comparison, the following tables summarize data from clinical trials comparing Ibuprofen and Aspirin, serving as a proxy for the intended this compound-Aspirin comparison.
Table 1: Comparative Efficacy in Pain Management and Anti-Inflammatory Action
| Parameter | Ibuprofen | Aspirin | Notes |
| Analgesic Efficacy | Equivalent to Aspirin for mild to moderate pain.[5] | Standard benchmark for analgesia. | Dosing plays a significant role in comparative efficacy. |
| Anti-inflammatory Potency | In doses of approximately 2400 mg daily, it is equivalent to 4g of aspirin in terms of anti-inflammatory effects.[5] | Gold standard for anti-inflammatory action. | Higher doses of both agents are required for significant anti-inflammatory effects. |
| Antipyretic Effect | Comparable to aspirin in effectively lowering temperature in children with pyrexia. | Effective antipyretic agent. | Both are commonly used for fever reduction. |
Table 2: Comparative Safety Profile - Adverse Events
| Adverse Event Profile | Ibuprofen | Aspirin | Notes |
| Gastrointestinal (GI) Events | Incidence of serious GI reactions (hematemesis, peptic ulcer, severe gastric pain) was 1.5%.[5] | Incidence of serious GI reactions was 12.5%.[5] | Ibuprofen generally demonstrates a more favorable GI safety profile. |
| Hepatotoxicity | Rare instances of liver injury, can range from asymptomatic elevations in serum aminotransferase to acute liver failure. | Can cause dose-dependent liver injury, though less common at standard analgesic doses. | This compound was withdrawn due to a higher incidence of hepatotoxicity.[1][2] |
| Cardiovascular Risk | May be associated with an increased risk of cardiovascular events at higher doses. | Low-dose aspirin is used for cardioprotection due to its antiplatelet effects. | The cardiovascular effects of NSAIDs are a key area of ongoing research. |
| Platelet Aggregation | Reversible inhibition of platelet aggregation. | Irreversible inhibition of platelet aggregation. | This difference is the basis for aspirin's long-term use in preventing cardiovascular events. |
Experimental Protocols
The data presented in this guide are derived from a variety of historical and contemporary clinical trials. The methodologies employed in these studies are crucial for interpreting the results.
Assessment of Efficacy
-
Pain Relief: Efficacy in managing pain was typically assessed using patient-reported outcomes on visual analog scales (VAS) or numeric rating scales (NRS). The time to meaningful pain relief and the total dose of analgesic required over a specified period were common endpoints.
-
Anti-inflammatory Effects: In studies involving conditions like rheumatoid arthritis, efficacy was measured by reductions in joint swelling, pain, and stiffness. Objective measures included erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels.
-
Antipyretic Activity: The effectiveness in reducing fever was evaluated by monitoring body temperature at regular intervals following drug administration.
Assessment of Safety
-
Gastrointestinal Adverse Events: These were monitored through patient-reported symptoms (e.g., dyspepsia, nausea, abdominal pain) and, in more rigorous trials, through endoscopic evaluation to detect ulcers and erosions. Fecal blood loss was also measured in some studies.
-
Hepatotoxicity: Liver function was assessed by monitoring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Cases of suspected drug-induced liver injury were further investigated.
-
Cardiovascular Events: Long-term observational studies and some large-scale clinical trials have been used to evaluate the risk of cardiovascular events such as myocardial infarction and stroke.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels were monitored to assess renal function, particularly in at-risk populations.
Mechanistic Pathways of Action
This compound, Ibuprofen, and Aspirin all exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.
Aspirin is a non-selective inhibitor of both COX-1 and COX-2, and its inhibition of COX-1 in platelets is irreversible for the life of the platelet. This irreversible inhibition is responsible for its antiplatelet and cardioprotective effects. This compound and Ibuprofen are also non-selective inhibitors of COX-1 and COX-2; however, their inhibition is reversible.[4] The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of these drugs, while the inhibition of COX-1 is associated with many of their gastrointestinal side effects.
Below is a diagram illustrating the cyclooxygenase pathway and the points of inhibition by these NSAIDs.
References
- 1. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. apexbt.com [apexbt.com]
- 5. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ibufenac in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for substances like ibufenac is not only a matter of regulatory compliance but also a cornerstone of building trust in safe laboratory practices. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
This compound Disposal: Regulatory Framework
This compound, as a pharmaceutical compound, falls under the purview of the Environmental Protection Agency (EPA) regulations for chemical waste. The primary regulation governing the disposal of such materials is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator—in this case, the laboratory—to determine if a waste product is hazardous.[1][2]
While some pharmaceuticals are explicitly "listed" as hazardous wastes (P- or U-listed), this compound does not currently appear on these lists.[2][3][4] Additionally, a pharmaceutical can be considered a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[3][5][6] Based on available safety data, this compound in its solid form does not typically meet the criteria for characteristic hazardous waste. However, formulations or solutions containing this compound might, depending on their other components.
Key Disposal Considerations for this compound
| Consideration | Guideline | Regulatory Context |
| Hazardous Waste Determination | The laboratory must determine if the this compound waste is hazardous. This includes pure this compound, contaminated materials, and expired solutions. | Resource Conservation and Recovery Act (RCRA) |
| Segregation | This compound waste should be segregated from other waste streams at the point of generation. | Good Laboratory Practice (GLP) |
| Containerization | Use clearly labeled, sealed, and non-reactive containers for this compound waste. | EPA and Department of Transportation (DOT) |
| Disposal Vendor | Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste. | EPA and State Environmental Agencies |
| Documentation | Maintain detailed records of all waste disposal activities, including manifests from the disposal vendor. | RCRA and institutional policies |
Experimental Protocol: Waste Characterization
While a specific experimental protocol for the disposal of this compound is not detailed in regulations, the following steps outline a standard procedure for waste characterization in a laboratory setting, which is a prerequisite for proper disposal.
Objective: To determine the appropriate disposal pathway for this compound waste by assessing its potential hazardous characteristics.
Materials:
-
Safety Data Sheet (SDS) for this compound and any other components in the waste mixture.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.
-
Designated and labeled waste container.
Methodology:
-
Review the Safety Data Sheet (SDS): Carefully examine the SDS for this compound and all other chemicals in the waste stream. Pay close attention to sections on physical and chemical properties, stability and reactivity, and toxicological information.
-
Assess for Ignitability: Determine if the waste is a liquid with a flashpoint of less than 140°F (60°C). For solid this compound, this is not a concern. However, if dissolved in a flammable solvent, the entire solution may be considered ignitable hazardous waste (EPA waste code D001).[7]
-
Assess for Corrosivity: Check the pH of aqueous waste solutions. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste (EPA waste code D002).[7]
-
Assess for Reactivity: Review the SDS for any information indicating that this compound is unstable, reacts violently with water, or generates toxic gases. This compound is generally stable under normal conditions.
-
Assess for Toxicity: While this compound is not a listed toxic waste, it is known to be toxic to aquatic organisms.[3] Therefore, it should not be disposed of down the drain. The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test to determine if a waste is toxic, but for a known chemical compound in a research setting, this is often determined by the known toxic properties of the constituents.
-
Final Determination and Segregation: Based on the assessment, determine if the waste is hazardous. If it is, it must be managed as hazardous waste. If it is not, it can be managed as non-hazardous chemical waste. In either case, it should be segregated from general laboratory trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and regulatory adherence.
References
- 1. floridadep.gov [floridadep.gov]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. wastemedic.com [wastemedic.com]
- 4. dep.wv.gov [dep.wv.gov]
- 5. epa.gov [epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. pwaste.com [pwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
